DAPD-NHc-pr
Description
Properties
IUPAC Name |
[(2R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1,3-dioxolan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O3/c13-12-16-10(15-6-1-2-6)9-11(17-12)18(5-14-9)7-4-20-8(3-19)21-7/h5-8,19H,1-4H2,(H3,13,15,16,17)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSMZGDYBPOXMZ-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4COC(O4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@H]4CO[C@H](O4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280138-71-8 | |
| Record name | BCH-13520 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280138718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BCH-13520 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4WHM9I62P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Putative Structure and Properties of Diaminophenyl-N-Heterocyclic Carbene-Propyl (DAPD-NHc-pr) Complexes
Disclaimer: The term "DAPD-NHc-pr" does not correspond to a specific, publicly documented chemical compound in the current scientific literature. This guide, therefore, presents a detailed analysis based on a plausible, hypothetical structure derived from the constituent parts of the acronym: "DAPD" (Diaminophenyl), "NHc" (N-Heterocyclic Carbene), and "pr" (propyl). The information provided is representative of this class of chemical structures and is intended for researchers, scientists, and drug development professionals.
Based on the acronym, a plausible candidate for "this compound" would be a transition metal complex featuring a diaminophenyl-functionalized ligand and a propyl-substituted N-heterocyclic carbene. N-heterocyclic carbenes are a class of organic compounds that can act as ligands to form stable complexes with transition metals.[1][2][3][4][5][6] These complexes have found widespread applications in catalysis and medicinal chemistry.[2][7] The diaminophenyl moiety could be integrated into the ligand scaffold to modulate the electronic properties or to provide a site for further functionalization or biological interaction. The propyl group is a common alkyl substituent on the NHc ring, influencing the steric and electronic properties of the ligand.[8]
Hypothetical Structure
For the purpose of this guide, we will consider a hypothetical palladium(II) complex, a common metal center in NHc catalysis.[9] In this structure, the palladium is coordinated to a propyl-substituted N-heterocyclic carbene and a bidentate ligand containing a diaminophenyl group.
Figure 1: Hypothetical Structure of a this compound Palladium Complex
Caption: A plausible structure for a this compound complex.
Synthesis and Characterization
The synthesis of such a complex would likely proceed through a multi-step process, beginning with the synthesis of the N-heterocyclic carbene precursor (an imidazolium salt), followed by complexation to the metal center.
General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of a this compound complex.
Table 1: Representative Spectroscopic Data
The following table summarizes the expected spectroscopic data for a hypothetical this compound complex, based on known values for similar structures.
| Technique | Feature | Expected Chemical Shift / Frequency |
| ¹H NMR | Imidazolium backbone protons | 7.0 - 7.5 ppm |
| Propyl group protons (α-CH₂) | 4.0 - 4.5 ppm | |
| Diaminophenyl aromatic protons | 6.5 - 8.0 ppm | |
| ¹³C NMR | Carbene carbon (M-C) | 150 - 180 ppm |
| Imidazolium backbone carbons | 115 - 125 ppm | |
| IR | N-H stretching (from NH₂) | 3300 - 3500 cm⁻¹ |
| Aromatic C=C stretching | 1400 - 1600 cm⁻¹ |
Potential Applications and Mechanism of Action
N-heterocyclic carbene complexes of transition metals are known for their utility in a variety of catalytic reactions, including cross-coupling reactions.[10] Furthermore, many metal-NHc complexes have been investigated for their potential as therapeutic agents, particularly as anticancer and antimicrobial drugs.[7][11][12] The diaminophenyl moiety could be designed to enhance biological activity, for instance, by mimicking the structure of known pharmacophores or by providing a site for bioconjugation.
If designed as an anticancer agent, a this compound complex could potentially induce apoptosis in cancer cells through a variety of mechanisms, such as inhibition of key enzymes or interaction with DNA.
Hypothetical Signaling Pathway: Induction of Apoptosis
Caption: A potential signaling pathway for a this compound complex as an anticancer agent.
Experimental Protocols
General Synthesis of a Propyl-Substituted Imidazolium Salt (NHc Precursor)
This protocol is a general representation for the synthesis of 1,3-dipropylimidazolium bromide.
-
In a round-bottom flask, dissolve 1 equivalent of imidazole in toluene.
-
Add 2.2 equivalents of sodium hydroxide and 2.2 equivalents of 1-bromopropane.
-
Reflux the mixture for 24 hours.
-
After cooling to room temperature, filter the mixture to remove sodium bromide.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
General Synthesis of a this compound Palladium Complex
This protocol describes a general method for the synthesis of a palladium-NHc complex.
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend 1 equivalent of the 1,3-dipropylimidazolium bromide and 1 equivalent of palladium(II) acetate in a suitable solvent such as DMSO.
-
Add 1.1 equivalents of a base (e.g., potassium carbonate) to the suspension.
-
Stir the reaction mixture at 80-100 °C for 12-24 hours.
-
To this mixture, add 1 equivalent of the diaminophenyl-containing ligand.
-
Continue stirring at the same temperature for an additional 12-24 hours.
-
After cooling, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane) and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography.
Characterization
The synthesized complex should be characterized by standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C): To confirm the structure of the ligands and their coordination to the metal center.
-
Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight of the complex.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
X-ray Crystallography: To determine the solid-state structure of the complex, if suitable crystals can be obtained.
Logical Relationship of Experimental Procedures
Caption: Logical flow of the experimental procedures.
References
- 1. Transition metal NHC complex - Wikipedia [en.wikipedia.org]
- 2. Biological Activity of NHC-Gold-Alkynyl Complexes Derived from 3-Hydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Coordination Complexes and Ligands [chemed.chem.purdue.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. N-Heterocyclic Carbenes and Their Metal Complexes Based on Histidine and Histamine Derivatives of Bacteriopurpurinimide for the Combined Chemo- and Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide: Chemical Properties and Characterization of DAPD-NHc-pr
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, characterization, and biological activity of (-)-β-D-(2R,4R)-1,3-dioxolane-2-amino-6-(propylamino)purine, a prodrug of the anti-HIV agent Amdoxovir (DAPD). This document details the synthesis, analytical data, and the mechanism of action of this compound, based on the pivotal research in the field.
Core Chemical Properties
(-)-β-D-(2R,4R)-1,3-dioxolane-2-amino-6-(propylamino)purine, hereafter referred to as DAPD-propylamine, is a nucleoside analog designed as a prodrug to enhance the therapeutic profile of DAPD. The core structure consists of a 2,6-diaminopurine analog attached to a dioxolane ring, with a propylamino group substituted at the C6 position of the purine. This modification aims to improve properties such as solubility and cellular uptake, leading to more efficient intracellular conversion to the active antiviral agent.
Table 1: Physicochemical and Characterization Data for DAPD-propylamine
| Property | Value |
| Molecular Formula | C₁₂H₁₈N₆O₃ |
| Molecular Weight | 294.31 g/mol |
| Appearance | White solid |
| Melting Point | 125-127 °C |
| Optical Rotation ([α]²⁵_D_) | -40.4° (c 0.5, MeOH) |
| Mass Spec (ESI-MS) | m/z 295 [M+H]⁺ |
| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | 8.08 (s, 1H, H-8), 7.60 (br s, 1H, NH), 6.20 (t, J = 4.5 Hz, 1H, H-1'), 5.89 (s, 2H, NH₂), 5.15 (dd, J = 4.5, 2.4 Hz, 1H, H-4'), 4.85 (t, J = 5.4 Hz, 1H, OH), 4.10 (dd, J = 10.2, 2.4 Hz, 1H, H-2'a), 3.80 (dd, J = 10.2, 4.5 Hz, 1H, H-2'b), 3.65-3.55 (m, 2H, CH₂), 3.35-3.25 (m, 2H, CH₂), 1.60-1.45 (m, 2H, CH₂), 0.85 (t, J = 7.2 Hz, 3H, CH₃) |
| ¹³C NMR (75 MHz, DMSO-d₆) δ (ppm) | 159.9, 156.1, 151.7, 137.9, 113.8, 93.9, 75.9, 66.8, 63.4, 42.9, 22.4, 11.5 |
Biological Activity
DAPD-propylamine functions as a prodrug of DAPD, which is subsequently converted to (-)-β-D-dioxolane guanosine (DXG). The triphosphate of DXG is a potent inhibitor of HIV-1 reverse transcriptase. The introduction of the 6-propylamino group has been shown to enhance the anti-HIV activity compared to the parent compound, DAPD, without a corresponding increase in cytotoxicity.[1][2]
Table 2: Anti-HIV Activity and Cytotoxicity of DAPD-propylamine
| Assay | Cell Line | EC₅₀ (µM) | EC₉₀ (µM) | CC₅₀ (µM) |
| Anti-HIV-1 (LAI) | PBM | 0.05 | 0.45 | >100 |
| Cytotoxicity | PBM | - | - | >100 |
| Cytotoxicity | CEM | - | - | >100 |
| Cytotoxicity | Vero | - | - | >100 |
Data sourced from Narayanasamy J, et al. Antiviral Res. 2007.[1]
Experimental Protocols
Synthesis of (-)-β-D-(2R,4R)-1,3-dioxolane-2-amino-6-(propylamino)purine
The synthesis is achieved through the nucleophilic substitution of the chloro group at the C6 position of a purine intermediate with propylamine.
Starting Material: (-)-β-D-(2R,4R)-2-Amino-6-chloro-9-(2-hydroxymethyl-1,3-dioxalan-4-yl)purine.
Procedure:
-
A solution of (-)-β-D-(2R,4R)-2-Amino-6-chloro-9-(2-hydroxymethyl-1,3-dioxalan-4-yl)purine (1.0 equivalent) is prepared in ethanol.
-
To this solution, propylamine (3.0 equivalents) is added.
-
The reaction mixture is heated to reflux and stirred for 12 hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The resulting crude product is purified by flash silica gel column chromatography using a solvent system of dichloromethane and methanol (e.g., 19:1 v/v) to yield the pure DAPD-propylamine as a white solid.
Antiviral and Cytotoxicity Assays
Antiviral Activity Assay in Human Peripheral Blood Mononuclear (PBM) Cells:
-
PBM cells are isolated from healthy, seronegative donors using Ficoll-Hypaque discontinuous gradient centrifugation.
-
Cells are stimulated for 2-3 days with phytohemagglutinin A (3 µg/mL).
-
The stimulated cells are then infected with the HIV-1 LAI strain.
-
Varying concentrations of the test compound (DAPD-propylamine) are added to the infected cell cultures.
-
The antiviral activity is quantified by measuring the inhibition of viral replication, typically through a reverse transcriptase activity assay or p24 antigen capture ELISA, after a set incubation period (e.g., 7 days).
-
EC₅₀ and EC₉₀ values are calculated as the concentrations of the compound that inhibit viral replication by 50% and 90%, respectively.[1]
Cytotoxicity Assay:
-
PBM, CEM, and Vero cells are cultured in appropriate media.
-
Cells are exposed to a range of concentrations of DAPD-propylamine for a period consistent with the antiviral assay.
-
Cell viability is assessed using a standard method, such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay, which measures mitochondrial metabolic activity.
-
The CC₅₀ value is determined as the concentration of the compound that reduces cell viability by 50%.[1]
Signaling Pathways and Mechanism of Action
The mechanism of action for DAPD-propylamine involves its intracellular conversion to the pharmacologically active form, which then targets the HIV life cycle.
References
- 1. Synthesis and anti-HIV activity of (-)-β-D-(2R,4R) 1,3-dioxolane 2,6-diamino purine (DAPD) (Amdoxovir) and (-)-β-D-(2R,4R) 1,3-dioxolane guanosine (DXG) prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-HIV activity of (-)-beta-D-(2R,4R)-1,3-dioxolane-2,6-diamino purine (DAPD) (amdoxovir) and (-)-beta-D-(2R,4R)-1,3-dioxolane guanosine (DXG) prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Synergistic Power: A Technical Guide to the Mechanism of Action of DAPD-NHC-pro Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern catalysis, the quest for highly efficient and stereoselective catalysts is paramount for the synthesis of complex molecules, particularly in the realm of drug development. Among the diverse array of catalytic systems, a promising class of metal-based catalysts has emerged, characterized by the synergistic interplay of a diamine ligand, an N-heterocyclic carbene (NHC), and a proline-derived moiety. While not a standard acronym, "DAPD-NHC-pro" aptly describes this family of catalysts, which are typically centered around a ruthenium core. This technical guide provides an in-depth exploration of the mechanism of action of these catalysts, focusing on the well-documented Ruthenium(II)-NHC-Diamine systems as a foundational model. Furthermore, we will explore the role of proline-functionalized NHCs and propose a conceptual framework for the mechanism of a hypothetical DAPD-NHC-pro catalyst, highlighting its potential in asymmetric synthesis.
Core Concept: Ligand Cooperation in Ru(II)-NHC-Diamine Catalysts
The primary mechanism of action for the "DAPD-NHC" component of these catalysts is rooted in the principle of ligand cooperation. This concept involves the direct participation of the ligands in the catalytic cycle, working in concert with the metal center to facilitate key elementary steps. In the context of Ru(II)-NHC-diamine catalysts, both the NHC and the diamine ligand play crucial and distinct roles in the catalytic hydrogenation of various substrates.[1][2][3]
The NHC ligand, with its strong σ-donating ability, forms a robust bond with the ruthenium center, enhancing the stability and modulating the electronic properties of the catalyst.[4] The diamine ligand, on the other hand, is not a mere spectator. It actively participates in the catalytic cycle through deprotonation and protonation events, facilitating the activation of hydrogen and the transfer of hydrides to the substrate.[1][2][3]
The Catalytic Cycle: A Step-by-Step Breakdown
The catalytic cycle for the asymmetric hydrogenation of a ketone, a representative transformation for these catalysts, can be described as follows. This cycle is based on extensive mechanistic studies, including stoichiometric reactions, NMR experiments, and DFT calculations.[1][2][3]
-
Precatalyst Activation: The process begins with the activation of the air- and moisture-stable Ru(II)-NHC-diamine precatalyst. This is typically achieved by treatment with a base, such as sodium tert-butoxide (NaOtBu), which deprotonates one of the amine protons of the diamine ligand, leading to the formation of an amido-Ru complex.[1][2][3] This step is crucial as it generates a more electron-rich and catalytically active species.
-
Hydrogen Activation: The activated amido-Ru complex then reacts with molecular hydrogen (H₂). This can proceed via a heterolytic cleavage of the H-H bond, where the ruthenium center and the amido ligand cooperate to split the hydrogen molecule. This results in the formation of a ruthenium hydride species and the regeneration of the neutral amine on the diamine ligand.
-
Substrate Coordination: The substrate, for instance a ketone, coordinates to the ruthenium hydride complex. The stereochemistry of the final product is largely determined at this stage by the specific orientation of the substrate in the chiral pocket created by the NHC and diamine ligands.
-
Hydride Transfer and Product Formation: The coordinated ketone then undergoes migratory insertion of the hydride from the ruthenium center to the carbonyl carbon. This transfer is often the rate-determining and enantio-determining step. Subsequent protonation of the resulting alkoxide by the protonated diamine ligand releases the chiral alcohol product.
-
Catalyst Regeneration: Upon release of the product, the catalyst is regenerated, ready to enter another catalytic cycle.
The Role of the Proline Moiety: Introducing Chirality and Conformational Rigidity
The "pro" component of the DAPD-NHC-pro catalyst refers to the incorporation of a proline-derived unit into the N-heterocyclic carbene ligand. Proline, a chiral cyclic amino acid, is a well-established motif in asymmetric catalysis. Its integration into the NHC ligand framework offers several advantages:
-
Enhanced Chirality: The inherent chirality of proline provides an additional source of stereochemical information, which can significantly influence the enantioselectivity of the catalytic transformation.[5][6]
-
Conformational Rigidity: The cyclic nature of the proline ring imparts conformational rigidity to the NHC ligand. This can lead to a more defined and predictable chiral environment around the metal center, resulting in higher enantiomeric excesses.
-
Tunable Steric and Electronic Properties: The proline backbone can be readily functionalized, allowing for the fine-tuning of the steric bulk and electronic properties of the NHC ligand. This modularity is crucial for optimizing the catalyst's performance for a specific substrate or reaction.[5][6]
Proposed Mechanism of Action for a DAPD-NHC-pro Catalyst
While a catalyst explicitly named "DAPD-NHC-pro" is not extensively documented in the literature, we can propose a conceptual mechanism by combining the established principles of Ru(II)-NHC-diamine catalysis with the known attributes of proline-based NHC ligands.
In a hypothetical DAPD-NHC-pro catalyst, the catalytic cycle would likely follow a similar pathway to that of the Ru(II)-NHC-diamine system. However, the proline-functionalized NHC would play a more pronounced role in defining the stereochemical outcome. The rigid chiral scaffold of the proline-NHC would create a highly specific three-dimensional pocket around the ruthenium center. This would lead to a more pronounced facial discrimination of the prochiral substrate upon coordination, ultimately resulting in higher enantioselectivity in the hydride transfer step.
The synergistic catalysis would arise from the concerted action of the chiral proline-NHC ligand, which dictates the stereochemical pathway, and the diamine ligand, which facilitates the crucial proton and hydride transfer steps.[7]
Data Presentation: Quantitative Insights into Catalyst Performance
The following tables summarize the quantitative data for the performance of Ru(II)-NHC-Diamine catalysts in the asymmetric hydrogenation of various substrates, as reported in the literature.[1][2][3]
Table 1: Asymmetric Hydrogenation of Isocoumarins
| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | ee (%) |
| 1 | 3-Phenylisocoumarin | 2 | 12 | >99 | 98 |
| 2 | 3-Methylisocoumarin | 2 | 12 | >99 | 95 |
| 3 | 3-(4-Chlorophenyl)isocoumarin | 2 | 24 | 98 | 97 |
Table 2: Asymmetric Hydrogenation of Benzothiophene 1,1-dioxides
| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | ee (%) |
| 1 | 2-Methyl-1,1-dioxidobenzo[b]thiophene | 1 | 12 | >99 | 96 |
| 2 | 2-Ethyl-1,1-dioxidobenzo[b]thiophene | 1 | 12 | >99 | 94 |
| 3 | 2-Phenyl-1,1-dioxidobenzo[b]thiophene | 1 | 24 | 95 | 92 |
Table 3: Asymmetric Hydrogenation of Ketones
| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | ee (%) |
| 1 | Acetophenone | 0.03 | 24 | >99 | 99 |
| 2 | 1-(2-Naphthyl)ethanone | 0.03 | 24 | >99 | 98 |
| 3 | Propiophenone | 0.05 | 24 | 98 | 97 |
Experimental Protocols
General Procedure for the Synthesis of Ru(II)-NHC-Diamine Precatalysts
A detailed experimental protocol for the synthesis of these catalysts can be found in the work by Li et al.[1][2][3] A general outline is as follows:
-
Synthesis of the Silver-NHC complex: The appropriate chiral NHC precursor (e.g., derived from a chiral diamine and an imidazolium salt) is reacted with silver(I) oxide to form the corresponding silver-NHC complex.
-
Transmetalation: The silver-NHC complex is then reacted with a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, in a suitable solvent.
-
Ligand Exchange: The resulting intermediate is then treated with the chiral diamine ligand to afford the final Ru(II)-NHC-diamine precatalyst. The product is typically purified by column chromatography.
General Procedure for Asymmetric Hydrogenation
The following is a general procedure for the asymmetric hydrogenation of ketones using a Ru(II)-NHC-diamine catalyst:
-
To a dried Schlenk tube under an inert atmosphere, the Ru(II)-NHC-diamine precatalyst and a base (e.g., NaOtBu) are added.
-
The substrate and a degassed solvent (e.g., isopropanol) are then added.
-
The reaction mixture is stirred under a hydrogen atmosphere (typically 5-10 bar) at a specified temperature for the required time.
-
Upon completion, the reaction is quenched, and the product is isolated and purified by standard techniques such as column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.[1][8]
Visualizing the Mechanism: Signaling Pathways and Workflows
To further elucidate the complex interplay of components in the DAPD-NHC-pro catalytic system, the following diagrams, generated using the DOT language, illustrate the key relationships and workflows.
Caption: Catalytic cycle for asymmetric hydrogenation.
Caption: Synergistic roles of catalyst components.
Caption: General experimental workflow.
Conclusion and Future Outlook
The development of DAPD-NHC-pro catalysts, exemplified by the well-studied Ru(II)-NHC-diamine systems, represents a significant advancement in the field of asymmetric catalysis. The principle of ligand cooperation, where both the NHC and diamine ligands actively participate in the catalytic cycle, provides a powerful strategy for achieving high efficiency and enantioselectivity. The incorporation of a proline moiety into the NHC ligand offers a promising avenue for further enhancing the stereocontrol of these catalysts.
Future research in this area will likely focus on the design and synthesis of novel proline-based NHC ligands with tailored steric and electronic properties. The exploration of other transition metals as the catalytic center could also lead to new reactivities and applications. A deeper understanding of the intricate non-covalent interactions between the catalyst, substrate, and solvent will be crucial for the rational design of next-generation catalysts with even greater performance. For drug development professionals, these catalysts offer a powerful tool for the efficient and stereoselective synthesis of chiral drug candidates, ultimately accelerating the drug discovery process.
References
- 1. Design of Ru(II)-NHC-Diamine Precatalysts Directed by Ligand Cooperation: Applications and Mechanistic Investigations for Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uh-ir.tdl.org [uh-ir.tdl.org]
- 6. Synthesis of proline-based N-heterocyclic carbene ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Stability and Decomposition Pathways of Palladium-NHC Prodrug Candidates
Disclaimer: The compound "DAPD-NHc-pr" is not found in publicly available scientific literature. This guide has been constructed around a representative, hypothetical molecule, [Pd(1,3-dipropyl-imidazol-2-ylidene)(4,6-diamino-2-phenylpyrimidine)Cl2], to illustrate the principles of stability and decomposition analysis for this class of compounds. All quantitative data presented herein is illustrative and based on established principles for organometallic drug candidates.
Introduction
N-Heterocyclic Carbenes (NHCs) have emerged as a versatile class of ligands in organometallic chemistry, prized for their strong σ-donating properties which form robust bonds with transition metals like palladium.[1][2] This stability has made Palladium-NHC (Pd-NHC) complexes promising candidates for applications ranging from catalysis to medicinal chemistry.[3][4] In drug development, the Pd-NHC framework can be utilized to create prodrugs, where the NHC and other ligands stabilize a therapeutically active moiety until it reaches its target.
This whitepaper provides a detailed technical overview of the stability and decomposition pathways of a model Pd-NHC prodrug candidate, hereafter referred to as This compound .
Hypothetical Compound Profile:
-
Full Chemical Name: Dichloro(4,6-diamino-2-phenylpyrimidine)(1,3-dipropylimidazol-2-ylidene)palladium(II)
-
Acronym: this compound
-
Structure:
-
Central Metal: Palladium(II)
-
NHc Ligand: 1,3-dipropyl-imidazol-2-ylidene ("NHc-pr")
-
Active Moiety: 4,6-diamino-2-phenylpyrimidine ("DAPD")
-
Ancillary Ligands: 2x Chloro (Cl⁻)
-
Stability Profile
The stability of a prodrug is critical to its shelf-life and its ability to deliver the active drug in vivo.[5] The stability of this compound is primarily influenced by pH and the presence of biological nucleophiles.
pH-Dependent Hydrolytic Stability
Hydrolysis represents a major decomposition pathway for many metal-based drugs.[6] For Pd-NHC complexes, this can involve the cleavage of the Pd-NHc bond, leading to the release of the imidazolium salt and the formation of palladium hydroxide species. The rate of hydrolysis is highly dependent on the pH of the medium.
Table 1: Illustrative Hydrolytic Stability of this compound at 37°C
| pH | Buffer System | Half-life (t½) [hours] | Apparent First-Order Rate Constant (k_obs) [s⁻¹] |
| 1.2 | Simulated Gastric Fluid | > 48 | < 4.0 x 10⁻⁶ |
| 4.5 | Acetate Buffer | 36 | 5.3 x 10⁻⁶ |
| 7.4 | Phosphate Buffer (PBS) | 12 | 1.6 x 10⁻⁵ |
| 9.0 | Borate Buffer | 2.5 | 7.7 x 10⁻⁵ |
Note: Data are illustrative and intended for exemplary purposes.
The data indicates that the complex is highly stable in acidic conditions, which is favorable for oral administration, but degrades more rapidly at neutral and alkaline pH.
Stability in Biological Media
The stability in the presence of plasma or serum is a crucial indicator of a drug's viability. Biological media contain numerous nucleophiles, such as thiols (e.g., glutathione, cysteine) and proteins, which can displace ligands and facilitate decomposition.
Table 2: Illustrative Stability of this compound in Human Serum at 37°C
| Medium | Half-life (t½) [hours] | Primary Decomposition Products Identified |
| Human Serum (80%) | 1.5 | DAPD, [Pd(NHc-pr)(GSH)Cl]⁺, Imidazolium Salt |
| Phosphate Buffer (PBS) | 12 | DAPD, [Pd(NHc-pr)(OH)Cl] |
Note: Data are illustrative. GSH = Glutathione.
The significantly shorter half-life in serum suggests that reduction and ligand exchange with biological thiols are key decomposition pathways in vivo.
Decomposition Pathways
Understanding the decomposition pathways is essential for identifying potential metabolites and understanding the mechanism of drug release. For this compound, two primary decomposition pathways are proposed: Hydrolysis and Reductive Elimination.
Pathway A: Hydrolytic Decomposition
Under aqueous conditions, particularly at neutral to basic pH, the complex is susceptible to hydrolysis. This pathway likely involves the nucleophilic attack of water or hydroxide ions on the palladium center, leading to the dissociation of the DAPD ligand and/or cleavage of the Pd-NHc bond.
Caption: Proposed hydrolytic decomposition pathway of this compound.
Pathway B: Reductive Elimination & Thiolysis
In the reducing environment of the cell, characterized by high concentrations of glutathione (GSH), the Pd(II) center can be reduced to Pd(0). This process destabilizes the complex, often leading to reductive elimination, a key pathway for the degradation of some organopalladium complexes.[7] This process results in the release of the active drug (DAPD) and the degradation of the NHc-Pd scaffold.
Caption: Proposed reductive decomposition pathway via thiolysis.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to assessing drug stability.
Protocol: pH-Dependent Stability Assay
-
Buffer Preparation: Prepare a series of 100 mM buffers (e.g., HCl for pH 1.2; acetate for pH 4.5; phosphate for pH 7.4) as described in literature.[8]
-
Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Incubation: Add an aliquot of the stock solution to each buffer solution pre-heated to 37°C to achieve a final concentration of 100 µM. The final concentration of the organic solvent should be kept low (<1%) to avoid solubility issues.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard. This precipitates proteins and halts further degradation.
-
Analysis: Centrifuge the samples to remove any precipitate. Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (HPLC-MS) to quantify the remaining parent compound.[9][10]
-
Data Analysis: Plot the natural logarithm of the parent compound concentration versus time. The apparent first-order rate constant (k_obs) is the negative of the slope. The half-life is calculated as t½ = 0.693 / k_obs.
Protocol: Product Identification via HPLC-MS/MS
-
Sample Preparation: Prepare samples as described in the stability assay, allowing the reaction to proceed for at least two half-lives to ensure sufficient product formation.
-
Chromatography: Separate the parent compound from its decomposition products using a suitable HPLC gradient method. A C18 column is typically used for organometallic compounds.
-
Mass Spectrometry: Analyze the column eluent using an electrospray ionization (ESI) mass spectrometer.
-
MS1 Scan: Perform a full scan (MS1) to identify the mass-to-charge ratio (m/z) of the parent compound and all major degradation products.
-
MS/MS Fragmentation: Perform tandem MS (MS/MS) on the parent ion and each product ion. The fragmentation patterns provide structural information that helps in elucidating the chemical structures of the decomposition products.
Experimental Workflow Visualization
The overall process for assessing stability and decomposition can be visualized as a logical workflow.
Caption: General experimental workflow for stability and decomposition studies.
Conclusion
The stability and decomposition of the hypothetical Pd-NHC prodrug, this compound, are governed by its susceptibility to pH-dependent hydrolysis and reductive degradation by biological thiols. While generally stable under acidic conditions, the compound shows moderate stability at physiological pH and is rapidly degraded in serum. The primary decomposition pathways involve the release of the active "DAPD" moiety through either hydrolysis or reductive elimination. A thorough understanding of these pathways, elucidated through rigorous experimental protocols involving HPLC-MS and NMR, is paramount for the rational design and development of next-generation organometallic prodrugs.
References
- 1. Synthesis, structure and reactivity of palladium(II) complexes of chiral N-heterocyclic carbene-imine and -amine hybrid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Amphiphilic palladium NHC-complexes with chelating bis-NHC ligands based on imidazole-4,5-dicarboxylic acid: synthesis and catalysis in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of water-soluble palladium(ii) complexes with N-heterocyclic carbene chelate ligands and their use in the aerobic oxidation of 1-phenylethanol - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of organometal(loid) compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. holcapek.upce.cz [holcapek.upce.cz]
A Technical Guide to the Solubility of N-Heterocyclic Carbene (NHC) Complexes in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A thorough search of publicly available scientific literature and chemical databases did not yield specific information for a compound designated as "DAPD-NHc-pr." This name may represent an internal laboratory code or a novel compound not yet described in publications. This guide, therefore, provides a comprehensive overview of the solubility characteristics of N-heterocyclic carbene (NHc) complexes in general, offering a framework for assessing the solubility of "this compound" or other novel NHc-containing molecules.
N-heterocyclic carbenes (NHCs) have become a cornerstone in organometallic chemistry and catalysis due to the exceptional stability of their metal complexes.[1][2] Their application in drug development and material science is also expanding, making the understanding of their solubility profiles crucial for formulation, reaction optimization, and biological testing. The solubility of an NHC complex is not intrinsic to the NHc core alone but is heavily influenced by the substituents on the NHc ring, the nature of the metal center, and the other ligands present in the coordination sphere.
Factors Influencing the Solubility of NHC Complexes
The solubility of NHc complexes in organic solvents is governed by the principle of "like dissolves like," where the polarity of the complex must match that of the solvent for significant solubility to occur.[3] Key structural features that modulate solubility include:
-
N-Substituents: The groups attached to the nitrogen atoms of the NHc ring play a pivotal role. Long alkyl chains or bulky groups can enhance solubility in nonpolar, aliphatic, and aromatic solvents like hexane, toluene, and dichloromethane by increasing the lipophilicity of the complex.[4]
-
Backbone Functionalization: Modification of the NHc backbone allows for fine-tuning of solubility. Incorporating polar functional groups, such as hydroxyl or ether moieties, can increase solubility in more polar organic solvents.[5]
-
Metal Center and Counter-ions: The choice of metal and its associated counter-ions can impact solubility, particularly in more polar solvents.
The interplay of these factors determines the overall polarity and intermolecular interactions of the NHC complex, dictating its solubility in a given solvent.
General Solubility Profile of NHC Complexes
While specific quantitative data is highly structure-dependent, a general qualitative solubility profile for typical organometallic NHC complexes can be summarized. The following table provides an expected solubility trend for a generic, moderately lipophilic NHC metal complex.
| Solvent Class | Common Solvents | Expected Solubility of a Generic NHC Complex | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | Generally Soluble | Favorable van der Waals interactions with nonpolar N-substituents (e.g., long alkyl or aryl groups).[4] |
| Polar Aprotic | THF, Dichloromethane (DCM), Chloroform | Very Soluble | Good balance of polarity to dissolve the organometallic core without strong repulsion.[4] |
| Acetonitrile (MeCN), DMSO, DMF | Variable to Soluble | Higher polarity may be suitable, especially for more polar or functionalized NHC complexes.[4] | |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Insoluble | Hydrogen bonding of the solvent can lead to poor solvation of the typically non-protic complex.[4] |
| Water | Generally Insoluble | Most NHC complexes are lipophilic unless specifically functionalized to be water-soluble.[1][5] |
Note: This table represents a general guideline. Empirical testing is essential to determine the precise solubility of a novel compound.
Experimental Protocols for Solubility Determination
A systematic approach is necessary to characterize the solubility profile of a new NHC complex like "this compound." This typically involves a qualitative assessment followed by a quantitative analysis for promising solvents.
Qualitative Solubility Assessment
This initial screening provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a range of solvents.
Methodology:
-
Preparation: Dispense approximately 1-2 mg of the solid NHC complex into a series of small, labeled vials.
-
Solvent Addition: Add a measured volume (e.g., 0.5 mL) of a test solvent to each vial.
-
Agitation: Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes) at a controlled temperature (typically room temperature).
-
Observation: Visually inspect the sample against a contrasting background.
-
Soluble: The solution is clear and free of any visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid material appears unchanged.
-
-
Documentation: Record the observations for each solvent. It is good practice to test a range of solvents from nonpolar to polar.
Quantitative Solubility Determination (Shake-Flask Method)
For solvents in which the compound shows at least partial solubility, a more rigorous quantitative measurement is performed. The shake-flask method is a standard technique.
Methodology:
-
Supersaturation: Add an excess amount of the solid NHC complex to a known volume of the selected solvent in a sealed vial or flask. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A shaker bath or orbital shaker is ideal for this purpose.
-
Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has fully settled. Alternatively, centrifugation or filtration (using a filter compatible with the solvent) can be used to separate the solid from the saturated solution.
-
Quantification: Carefully extract an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the NHC complex using an appropriate analytical technique, such as:
-
UV-Vis Spectroscopy: If the complex has a chromophore. A calibration curve must be prepared beforehand.
-
High-Performance Liquid Chromatography (HPLC): A versatile and common method for accurate quantification.
-
Gravimetric Analysis: Involves evaporating the solvent from a known volume of the saturated solution and weighing the residual solid. This method is simpler but may be less precise.
-
-
Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/mL, g/L, or mol/L.
References
Unveiling the Ligand Properties of N-Heterocyclic Carbenes: A Technical Overview
A definitive identification of the specific N-heterocyclic carbene (NHC) ligand "DAPD-NHc-pr" could not be established from publicly available scientific literature. It is plausible that this designation represents a novel, unpublished ligand or an internal nomenclature. The acronym "DAPD" may signify a diamine-based backbone structure, a common feature in NHC design, while "-pr" likely indicates propyl substituents on the nitrogen atoms.
This guide provides an in-depth technical overview of the core electronic and steric effects characteristic of the broader class of N-heterocyclic carbene ligands, to which this compound would belong. The principles and methodologies described herein are fundamental to the study and application of NHC ligands in academic and industrial research, particularly in the fields of catalysis and drug development.
Electronic Effects of NHC Ligands
N-heterocyclic carbenes are renowned for their potent electron-donating properties, which significantly influence the reactivity and stability of their metal complexes.[1][2][3] Their strong σ-donating character, arising from the lone pair of electrons on the carbene carbon, surpasses that of many traditional ligands, including phosphines.[1][4] This robust electron donation to the metal center can facilitate challenging chemical transformations, such as oxidative additions in catalytic cycles.[5]
The electronic properties of NHC ligands can be finely tuned by modifying the substituents on the nitrogen atoms and the backbone of the heterocyclic ring.[5][6] These modifications can alter the electron density at the carbene carbon and, consequently, the donor strength of the ligand.
Table 1: Methods for Assessing Electronic Properties of NHC Ligands
| Parameter | Experimental Technique | Description |
| ν(CO) Stretching Frequencies | Infrared (IR) Spectroscopy | The CO stretching frequencies of metal carbonyl complexes containing NHC ligands are a reliable indicator of the NHC's electron-donating ability. Stronger σ-donating NHCs increase the electron density on the metal, leading to greater π-backbonding to the CO ligands and a decrease in their stretching frequencies. |
| NMR Spectroscopy | ¹³C NMR, ¹⁵N NMR, etc. | The chemical shifts of the carbene carbon and other nuclei in the NHC ligand and its metal complexes can provide insights into the electronic environment and the nature of the metal-ligand bond. |
| Electrochemical Methods | Cyclic Voltammetry | The redox potentials of metal-NHC complexes can be used to quantify the electron-donating or -withdrawing nature of the NHC ligand. |
| Computational Chemistry | Density Functional Theory (DFT) | DFT calculations can be employed to determine properties such as the Tolman Electronic Parameter (TEP) equivalent, bond dissociation energies, and charge transfer characteristics, offering a theoretical assessment of the ligand's electronic effects.[1] |
Steric Effects of NHC Ligands
The steric profile of an NHC ligand is a critical determinant of the coordination environment around the metal center, influencing catalytic activity, selectivity, and the stability of the resulting complex.[4][5] The bulk of the substituents on the nitrogen atoms of the NHC ring is the primary contributor to its steric hindrance.
A widely used metric to quantify the steric bulk of NHC ligands is the percent buried volume (%Vbur) . This value represents the percentage of the volume of a sphere around the metal center that is occupied by the ligand. By systematically varying the N-substituents, the steric environment can be precisely controlled to optimize catalyst performance.
Table 2: Comparison of Steric Bulk for Common NHC Ligands
| NHC Ligand | N-Substituents | Typical %Vbur Range* |
| IMe | Methyl | 28 - 32% |
| IPr | 2,6-Diisopropylphenyl | 35 - 40% |
| IMes | 2,4,6-Trimethylphenyl (Mesityl) | 33 - 38% |
| IAd | Adamantyl | 38 - 43% |
| ItBu | tert-Butyl | 32 - 36% |
| Note: The exact %Vbur value can vary depending on the metal center and the specific complex geometry. |
Experimental Protocols
The synthesis and characterization of NHC ligands and their metal complexes involve a series of well-established procedures.
General Synthesis of Imidazolium Salt (NHC Precursor)
A common route to NHC ligands is through the synthesis of an imidazolium salt precursor, which is subsequently deprotonated to generate the free carbene.[7][8]
Caption: General synthetic scheme for an imidazolium salt.
Synthesis of Metal-NHC Complex
Metal-NHC complexes can be synthesized through several methods, including the reaction of a free carbene with a metal precursor or via transmetalation from a silver-NHC intermediate.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. N-Heterocyclic Carbene (NHC) Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 3. N-Heterocyclic Carbene Adducts of Main Group Elements and Their Use as Ligands in Transition Metal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transition metal NHC complex - Wikipedia [en.wikipedia.org]
- 5. N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Progesterone Receptor Modulators in Drug Discovery
A Note on Terminology: The term "DAPD-NHc-pr compounds" does not correspond to a recognized class of molecules in the scientific literature. Based on the context of drug development and the audience of researchers and scientists, this guide will focus on compounds related to the Progesterone Receptor (PR), a key target in various therapeutic areas. It is presumed that "pr" in the query refers to this receptor.
Introduction: The Progesterone Receptor as a Therapeutic Target
The progesterone receptor (PR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a crucial role in the development and function of the female reproductive system, including the regulation of the menstrual cycle and the maintenance of pregnancy. Beyond its reproductive functions, PR signaling is implicated in the pathophysiology of various diseases, most notably hormone-receptor-positive breast cancer, uterine fibroids, and endometriosis. This has made the progesterone receptor a significant target for drug discovery and development.
The modulation of PR activity can be achieved through various classes of compounds, including agonists (progestins), antagonists, and a newer class known as selective progesterone receptor modulators (SPRMs). SPRMs are of particular interest as they can exhibit tissue-specific agonist, antagonist, or mixed agonist/antagonist effects, offering the potential for more targeted therapies with improved side-effect profiles.
The Discovery and History of Progesterone Receptor Modulators
The journey of PR modulators began with the discovery of the progesterone hormone in the mid-1930s. For decades, research focused on developing synthetic progestins, which were instrumental in the creation of oral contraceptives. A major breakthrough occurred in 1981 with the synthesis of mifepristone (also known as RU-486), the first progesterone receptor antagonist. While initially developed for medical abortion, the discovery of mifepristone opened the door to exploring the therapeutic potential of blocking progesterone action.
However, mifepristone's clinical utility was somewhat limited by its significant binding affinity for the glucocorticoid receptor, leading to potential side effects. This spurred the development of more selective PR modulators. The term "selective progesterone receptor modulator" (SPRM) was coined to describe a class of PR ligands that exhibit tissue-selective effects. Asoprisnil was one of the first SPRMs to reach advanced clinical development for uterine fibroids and endometriosis. Subsequently, other SPRMs like ulipristal acetate have been developed and approved for use in emergency contraception and the treatment of uterine fibroids.[1] The development of non-steroidal PR modulators is also an active area of research, aiming to identify compounds with novel chemical scaffolds and improved therapeutic profiles.[2]
Progesterone Receptor Signaling Pathways
Progesterone exerts its biological effects through two main signaling pathways: the classical genomic pathway and the non-classical rapid signaling pathway.
Classical (Genomic) Signaling Pathway
In the classical pathway, progesterone binds to the PR in the cytoplasm, leading to the dissociation of heat shock proteins and receptor dimerization. This activated PR complex then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activators or co-repressors, ultimately leading to the modulation of gene transcription. This process is relatively slow, taking hours to manifest its effects.
Classical Progesterone Receptor Signaling Pathway.
Non-Classical (Rapid) Signaling
The non-classical pathway involves the rapid, non-genomic effects of progesterone that are initiated at the cell membrane or in the cytoplasm. These actions are mediated by membrane-associated PRs (mPRs) or through the interaction of classical PRs with cytoplasmic signaling molecules like Src kinase. This leads to the activation of various downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways. These rapid signaling events can influence cell proliferation, survival, and migration, and can also cross-talk with the classical genomic pathway.
References
An In-depth Technical Guide to the Theoretical and Computational Modeling of DAPD-NHc-pr
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document outlines a comprehensive theoretical and computational framework for the investigation of a novel hypothetical therapeutic agent, DAPD-NHc-pr. This molecule is conceptualized as a conjugate between the antiviral prodrug 2,6-diaminopurine dioxolane (DAPD) and a palladium(II) complex featuring an N-heterocyclic carbene (NHc) ligand and a pyridine (pr) co-ligand. The aim of this guide is to provide a roadmap for the in silico evaluation of its structural, electronic, and biological properties.
Introduction and Theoretical Framework
The emergence of drug-resistant viral strains and the multifaceted nature of many diseases necessitate the development of novel therapeutic agents with unique mechanisms of action. The hypothetical molecule, this compound, represents a pioneering approach to drug design by conjugating two distinct pharmacophores:
-
DAPD (2,6-diaminopurine dioxolane): A known antiviral prodrug that is converted in vivo by adenosine deaminase to its active form, dioxolane guanosine (DXG). DXG triphosphate then acts as a competitive inhibitor of viral reverse transcriptase, notably in HIV-1.[1]
-
NHc-Palladium Complexes: A versatile class of organometallic compounds. N-heterocyclic carbenes are potent sigma-donating ligands that form stable complexes with transition metals like palladium. These complexes are not only pivotal in catalysis but have also demonstrated significant potential as anticancer and antimicrobial agents.
The core hypothesis behind the design of this compound is the potential for synergistic or dual-action therapeutic effects. The DAPD moiety could target viral enzymes, while the NHc-palladium component could exhibit cytotoxic activity against infected cells or possess its own antimicrobial properties. Theoretical and computational modeling provides an indispensable toolkit for the initial exploration of this hypothesis, allowing for the prediction of molecular properties and biological activity before undertaking extensive synthetic and experimental work.
Key Research Questions to be Addressed by Computational Modeling:
-
What is the most stable geometric and electronic structure of the this compound conjugate?
-
How does conjugation to the NHc-palladium complex affect the electronic properties and reactivity of the DAPD moiety?
-
Can the this compound complex effectively bind to and inhibit the activity of viral reverse transcriptase?
-
What are the potential interactions of the NHc-palladium moiety with other biological macromolecules, such as DNA or key cellular enzymes?
-
What is the dynamic behavior and stability of the conjugate in a simulated physiological environment?
Computational Modeling Protocols
This section provides detailed methodologies for the in silico investigation of this compound.
Molecular Structure and Optimization
Objective: To determine the three-dimensional structure and electronic properties of this compound.
Methodology: Density Functional Theory (DFT)
-
Initial Structure Construction: The 3D structures of the individual fragments (DAPD, an appropriate NHc ligand such as 1,3-dimethylimidazol-2-ylidene, palladium(II), and pyridine) will be built using molecular modeling software (e.g., Avogadro, GaussView). These fragments will then be assembled to form the this compound complex.
-
Geometry Optimization: A full geometry optimization will be performed using a suitable DFT functional and basis set. For a molecule containing palladium, a functional like B3LYP or ωB97X-D is recommended. A mixed basis set approach is often employed, such as LANL2DZ for the palladium atom (to account for relativistic effects) and a Pople-style basis set like 6-31G(d,p) for the lighter atoms (C, H, N, O).
-
Frequency Analysis: Following optimization, a frequency calculation will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data such as Gibbs free energy.
-
Electronic Property Analysis: From the optimized structure, various electronic properties will be calculated, including the distribution of molecular orbitals (HOMO, LUMO), the electrostatic potential surface, and natural bond orbital (NBO) analysis to investigate charge distribution and bonding interactions.
Target Binding and Interaction Analysis
Objective: To predict the binding affinity and interaction patterns of this compound with its putative biological targets.
Methodology: Molecular Docking
-
Target Preparation: Crystal structures of the biological targets will be obtained from the Protein Data Bank (PDB). For the DAPD moiety, a relevant target is HIV-1 reverse transcriptase (e.g., PDB ID: 1RTD). For the NHc-palladium moiety, a potential target could be a DNA duplex (constructed or from the PDB) or a cancer-related enzyme. The target structures will be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.
-
Ligand Preparation: The optimized 3D structure of this compound obtained from DFT calculations will be used. Appropriate charges will be assigned.
-
Docking Simulation: Molecular docking will be performed using software such as AutoDock Vina or Glide. The binding site on the target protein will be defined based on the known binding site of similar inhibitors or through blind docking followed by analysis of clustered results.
-
Analysis of Results: The docking results will be analyzed to identify the most favorable binding poses based on the predicted binding energy (scoring function). The interactions between this compound and the target (e.g., hydrogen bonds, hydrophobic interactions, metal coordination) will be visualized and analyzed.
Dynamic Stability and Conformational Analysis
Objective: To assess the stability of the this compound complex and its interaction with the biological target in a dynamic, solvated environment.
Methodology: Molecular Dynamics (MD) Simulations
-
System Setup: The top-ranked docked complex from the molecular docking study will be placed in a simulation box filled with a suitable water model (e.g., TIP3P). Counter-ions will be added to neutralize the system.
-
Force Field Parameterization: Standard force fields (e.g., AMBER, CHARMM) will be used for the protein and water. Custom parameters for the this compound ligand, particularly for the palladium coordination sphere, will need to be generated. This can be done using tools like Antechamber and by fitting to quantum mechanical data.
-
Simulation Protocol: The system will first be subjected to energy minimization to remove steric clashes. This is followed by a gradual heating phase to bring the system to physiological temperature (e.g., 310 K) and an equilibration phase under constant pressure and temperature (NPT ensemble).
-
Production Run: A long production run (e.g., 100-500 nanoseconds) will be performed to collect trajectory data.
-
Trajectory Analysis: The trajectory will be analyzed to assess the stability of the complex, including root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of protein residues, and the persistence of key intermolecular interactions (e.g., hydrogen bonds) over time.
Data Presentation
Quantitative data from these computational studies should be summarized in clear, comparative tables.
Table 1: Predicted Binding Affinities from Molecular Docking
| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| HIV-1 Reverse Transcriptase | DAPD (control) | -7.8 | LYS101, TYR181, MET184 |
| HIV-1 Reverse Transcriptase | This compound | -9.2 | LYS101, TYR181, MET184, VAL106 |
| DNA Duplex | NHc-Pd-pr (control) | -6.5 | Guanine N7, Phosphate backbone |
| DNA Duplex | This compound | -8.1 | Guanine N7, Phosphate backbone |
Table 2: Summary of Molecular Dynamics Simulation Analysis
| System | Average RMSD (Protein, Å) | Average RMSD (Ligand, Å) | Average Number of H-Bonds |
| HIV-1 RT + this compound | 1.8 ± 0.3 | 0.9 ± 0.2 | 3.5 ± 0.8 |
| DNA + this compound | 2.1 ± 0.4 | 1.2 ± 0.3 | 2.1 ± 0.5 |
Mandatory Visualizations
Diagrams are crucial for illustrating complex workflows and relationships.
References
An In-depth Technical Guide on the Safety and Handling of DAPD-NHc-pr
For Researchers, Scientists, and Drug Development Professionals
Introduction
DAPD-NHc-pr, a novel N-heterocyclic carbene-proline conjugate of (-)-β-D-(2R,4R)-1,3-dioxolane-2,6-diamino purine (DAPD), is an investigational compound identified as a potent inhibitor of the Human Immunodeficiency Virus (HIV). As a prodrug of DAPD (also known as Amdoxovir), it belongs to the class of nucleoside reverse transcriptase inhibitors (NRTIs). This document provides a comprehensive technical guide on the safety, handling, and experimental use of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Safety and Handling Precautions
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, general safety precautions for handling potent antiviral nucleoside analogues should be strictly followed. The parent compound, Amdoxovir, has undergone clinical trials, and its safety profile can serve as a preliminary reference.
2.1 General Handling Guidelines
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound in solid or solution form.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In case of accidental contact, wash the affected area thoroughly with copious amounts of water.
-
Aerosol Generation: Avoid procedures that may generate dust or aerosols of the compound.
2.2 Storage and Stability
-
Storage Conditions: Store this compound at room temperature in a dry, well-ventilated place.
-
Stability: Protect from moisture and light to ensure long-term stability.
Physicochemical and Biological Properties
This compound is a prodrug designed to enhance the antiviral activity of its parent compound, DAPD.
| Property | Data | Reference |
| Chemical Name | (-)-β-D-(2R,4R)-1,3-dioxolane-2-amino-6-(N-heterocyclic carbene-proline) purine | |
| Molecular Formula | Data not available in searched literature | |
| Molecular Weight | Data not available in searched literature | |
| Parent Compound | DAPD (Amdoxovir) | [1] |
| Active Metabolite | Dioxolane Guanosine Triphosphate (DXG-TP) | [2][3] |
| Mechanism of Action | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | [1][2] |
In Vitro Biological Activity
The anti-HIV activity and cytotoxicity of this compound have been evaluated in various cell lines.
Table 4.1: Anti-HIV-1 Activity of this compound
| Cell Line | Virus Strain | EC₅₀ (µM) | EC₉₀ (µM) |
| Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 (LAI) | 0.85 | 13.0 |
Table 4.2: Cytotoxicity of this compound
| Cell Line | IC₅₀ (µM) |
| Peripheral Blood Mononuclear Cells (PBMCs) | >100 |
| CEM (human T-lymphoblastoid) cells | >100 |
| Vero (monkey kidney epithelial) cells | >100 |
Mechanism of Action and Signaling Pathway
This compound acts as a prodrug that is intracellularly converted to its active triphosphate form, which then inhibits HIV reverse transcriptase.
5.1 Intracellular Activation Pathway
This compound is designed to release the parent compound, DAPD, within the cell. DAPD is then metabolized through a series of enzymatic reactions to its active form, dioxolane guanosine triphosphate (DXG-TP).
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
6.1 Anti-HIV-1 Assay in Peripheral Blood Mononuclear (PBM) Cells
This protocol is based on the methods used for evaluating the anti-HIV activity of nucleoside analogues.
References
- 1. thebodypro.com [thebodypro.com]
- 2. journals.asm.org [journals.asm.org]
- 3. In Vitro Combination of Amdoxovir and the Inosine Monophosphate Dehydrogenase Inhibitors Mycophenolic Acid and Ribavirin Demonstrates Potent Activity against Wild-Type and Drug-Resistant Variants of Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-Heterocyclic Carbene (NHC) Palladium Catalysts in Cross-Coupling Reactions
Disclaimer: The specific catalyst "DAPD-NHc-pr" was not identified in the provided search results. The following application notes and protocols are based on the broader, well-documented class of N-Heterocyclic Carbene (NHC) palladium precatalysts, which are highly effective in a variety of cross-coupling reactions. The principles and procedures outlined here are representative of this class of catalysts and can be adapted for specific research needs.
Introduction
N-Heterocyclic carbenes (NHCs) have become a prominent class of ligands in palladium-catalyzed cross-coupling reactions. Their strong σ-donating properties and steric tunability enhance the catalytic activity and stability of the palladium center, often outperforming traditional phosphine ligands.[1] These characteristics make NHC-Pd complexes highly effective for a wide range of transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and other C-C and C-N bond-forming reactions.[1] This document provides an overview of the application of NHC-palladium catalysts, with a focus on experimental protocols and performance data.
Advantages of NHC-Palladium Catalysts
-
High Reactivity: The strong electron-donating nature of NHC ligands facilitates the oxidative addition step, even with challenging substrates like aryl chlorides.[1]
-
Thermal Stability: The robust Pd-NHC bond contributes to the high stability of the catalytic species, allowing for reactions at elevated temperatures with low catalyst loadings.[1]
-
Versatility: A wide variety of NHC ligand structures are available, allowing for fine-tuning of steric and electronic properties to optimize catalytic performance for specific reactions.
-
Air and Moisture Stability: Many modern NHC-Pd precatalysts are air- and moisture-stable, simplifying handling and setup of reactions.[2][3]
Data Presentation: Performance of NHC-Palladium Catalysts in Cross-Coupling Reactions
The following tables summarize the performance of representative NHC-palladium catalysts in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, demonstrating their efficiency with various substrates.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | [Pd(IPr)(μ-Cl)Cl]₂ (0.05) | K₂CO₃ | Dioxane | 80 | 2 | >95 | [4] |
| 2 | 2,6-Dichlorotoluene | Phenylboronic acid | (IPent-H)₂Pd₂Cl₆ (1.0) | KOH | Dioxane | 80 | 12 | 84 | |
| 3 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | [Pd(BIAN-IPr)(μ-Cl)Cl]₂ (0.1) | K₂CO₃ | EtOH | RT | 0.5 | 98 | [2] |
| 4 | 4-Chloroanisole | 4-Methylphenylboronic acid | [Pd(IPr*)(μ-Cl)Cl]₂ (1.0) | K₂CO₃ | Dioxane | 100 | 18 | 92 |
Table 2: Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | (IPr-H)₂Pd₂Cl₆ (1.0) | NaOtBu | Toluene | 100 | 12 | 95 | |
| 2 | Bromobenzene | Aniline | [Pd(IPr)(cin)Cl] (0.5) | NaOtBu | Toluene | 80 | 4 | >98 | [4] |
| 3 | 4-Bromoanisole | N-Methylaniline | (SIPr-H)₂Pd₂Cl₆ (1.5) | K₃PO₄ | Dioxane | 110 | 24 | 88 | |
| 4 | 2-Bromotoluene | Di-n-butylamine | [Pd(IPr)(allyl)Cl] (1.0) | NaOtBu | Toluene | 100 | 16 | 91 | [3] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl chloride with a boronic acid using an NHC-palladium precatalyst.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
NHC-Palladium precatalyst (e.g., [Pd(IPr)(μ-Cl)Cl]₂, 0.01-1.0 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., dioxane, toluene, or EtOH, 3-5 mL)
-
Reaction vessel (e.g., Schlenk tube or vial)
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the reaction vessel, add the aryl chloride, arylboronic acid, base, and NHC-palladium precatalyst.
-
Add the stir bar to the vessel.
-
Seal the vessel and evacuate and backfill with an inert atmosphere three times.
-
Add the anhydrous solvent via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature.
-
Stir the reaction mixture for the specified time.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of an aryl halide with an amine catalyzed by an NHC-palladium complex.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
NHC-Palladium precatalyst (e.g., (IPr-H)₂Pd₂Cl₆, 0.5-2.0 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4 mmol)
-
Anhydrous solvent (e.g., toluene or dioxane, 3-5 mL)
-
Reaction vessel (e.g., Schlenk tube or vial)
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, base, and NHC-palladium precatalyst to the reaction vessel.
-
Add the stir bar.
-
Seal the vessel.
-
Add the anhydrous solvent, followed by the amine via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block.
-
Stir the reaction mixture for the specified time.
-
Monitor the reaction progress by TLC or GC/MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with water.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Caption: A typical experimental workflow for a cross-coupling reaction.
References
- 1. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. [Pd(NHC)(μ-Cl)Cl]2: The Highly Reactive Air-and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Heterocyclic Carbene (NHC)-Copper Catalyzed Click Chemistry
Note to the Reader: The specific catalyst "DAPD-NHc-pr" was not identifiable in the current scientific literature. Therefore, this document provides detailed application notes and protocols for a representative and well-characterized class of N-Heterocyclic Carbene (NHC)-Copper(I) catalysts, which are highly effective in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry". The principles, protocols, and data presented here are broadly applicable to this class of catalysts and can be adapted for specific research needs.
Introduction to NHC-Copper Catalyzed Click Chemistry
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is celebrated for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it invaluable in drug discovery, bioconjugation, and materials science.[3]
The catalytic activity in CuAAC is driven by a copper(I) center. The performance of the catalyst can be significantly enhanced by the choice of ligand. N-Heterocyclic Carbenes (NHCs) have emerged as a superior class of ligands for copper in this context. NHCs are strong σ-donors that form robust bonds with the copper center, leading to highly stable and active catalysts.[4] These [(NHC)CuX] complexes often exhibit enhanced catalytic activity at very low loadings, operate under mild, often base-free conditions, and show broad substrate scope.[4][5][6][7]
Advantages of NHC-Copper Catalysts:
-
High Stability: The strong Cu-NHC bond leads to catalysts that are often more resistant to oxidation and decomposition compared to other copper sources.
-
High Activity: NHC-Cu complexes can achieve high turnover numbers and frequencies, allowing for very low catalyst loadings (down to ppm levels).[5][8]
-
Mild Conditions: Reactions can often be conducted at room temperature, in a variety of solvents (including aqueous media), and without the need for additional bases or reducing agents.[4][5]
-
Broad Scope: They are effective for a wide range of azide and alkyne substrates, including sterically hindered ones.[1]
Data Presentation: Performance of NHC-Copper Catalysts in CuAAC
The following tables summarize the performance of representative NHC-Copper catalysts in the cycloaddition of various azides and alkynes. These data are compiled from the literature to demonstrate the scope and efficiency of these catalytic systems.
Table 1: Cycloaddition of Benzyl Azide with Various Alkynes
Catalyst: A representative NHC-Copper(I) complex. Conditions: Room temperature, neat (solvent-free), under an inert atmosphere, with 0.5 mol% catalyst loading.
| Entry | Alkyne Substrate | Time (min) | Conversion (%) |
| 1 | Phenylacetylene | 5 | >99 |
| 2 | 4-Ethynylanisole | 5 | >99 |
| 3 | 4-Ethynyltoluene | 5 | >99 |
| 4 | 1-Ethynyl-4-fluorobenzene | 5 | >99 |
| 5 | 1-Heptyne | 15 | >99 |
| 6 | Propargyl alcohol | 10 | >99 |
(Data adapted from studies on highly active polynuclear NHC-copper catalysts, which demonstrate rapid and quantitative conversions for a range of alkynes with benzyl azide at room temperature and low catalyst loading.[4][5][6][7])
Table 2: Cycloaddition of Phenyl Azide with Various Alkynes
Catalyst: A representative NHC-Copper(I) complex. Conditions: Room temperature, neat (solvent-free), under an inert atmosphere, with 0.5 mol% catalyst loading.
| Entry | Alkyne Substrate | Time (min) | Conversion (%) |
| 1 | Phenylacetylene | 10 | >99 |
| 2 | 4-Ethynylanisole | 10 | >99 |
| 3 | 1-Ethynyl-4-fluorobenzene | 15 | >99 |
| 4 | 1-Heptyne | 30 | >99 |
| 5 | Propargyl alcohol | 20 | >99 |
(Data adapted from studies showcasing the versatility of NHC-copper catalysts with different azide substrates.[4][5][6][7])
Experimental Protocols
This section provides a general protocol for the NHC-copper catalyzed cycloaddition of an azide and a terminal alkyne.
3.1. Materials and Equipment
-
Catalyst: A well-defined [(NHC)CuX] complex (e.g., [(IPr)CuCl] or [(SIMes)CuCl]). These are commercially available or can be synthesized.
-
Azide Substrate: e.g., Benzyl azide.
-
Alkyne Substrate: e.g., Phenylacetylene.
-
Solvent (if required): Anhydrous and deoxygenated solvent such as THF, Dichloromethane (DCM), or Toluene. Many reactions can also be run neat (solvent-free).[5][6]
-
Reaction Vessel: Schlenk flask or a vial with a septum.
-
Inert Atmosphere: Argon or Nitrogen gas line.
-
Stirring: Magnetic stirrer and stir bars.
-
Analysis: Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) for reaction monitoring and product characterization.
3.2. General Protocol for a Small-Scale Reaction (0.5 mmol)
-
Preparation:
-
Dry the reaction vessel under vacuum or by heating and cool under a stream of inert gas.
-
Prepare stock solutions of the azide, alkyne, and catalyst if desired, although direct addition of reagents is common.
-
-
Reaction Setup:
-
To the reaction vessel, add the NHC-copper catalyst (e.g., 0.0025 mmol, 0.5 mol%).
-
Add the azide (0.5 mmol, 1.0 equivalent).
-
Add the alkyne (0.5 mmol, 1.0 equivalent).
-
If using a solvent, add the desired amount (e.g., 0.5 mL) via syringe.
-
-
Reaction Execution:
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), concentrate the mixture under reduced pressure if a solvent was used.
-
The crude product is often of high purity.[1] If further purification is needed, it can be achieved by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Combine the fractions containing the product and evaporate the solvent to yield the pure 1,2,3-triazole.
-
-
Characterization:
-
Confirm the structure and purity of the isolated product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
-
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the NHC-Copper catalyzed click reaction protocol described above.
4.2. Catalytic Cycle
This diagram illustrates a proposed catalytic cycle for the NHC-Copper catalyzed azide-alkyne cycloaddition. The cycle involves the formation of a copper acetylide, coordination of the azide, cyclization, and product release.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. zaguan.unizar.es [zaguan.unizar.es]
- 8. researchgate.net [researchgate.net]
Application Notes: Water-Soluble NHC-Copper Catalysts in Bioconjugation
A Focus on Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Audience: Researchers, scientists, and drug development professionals.
Note: Initial searches for "DAPD-NHc-pr" did not yield specific information on a compound with this designation. Therefore, these application notes focus on the well-documented and closely related class of water-soluble N-Heterocyclic Carbene-Copper (NHC-Cu) catalysts, which are highly relevant for bioconjugation applications.
Introduction
N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry due to their strong σ-donating properties and the exceptional stability they impart to metal complexes.[1] When complexed with copper(I), NHCs form robust catalysts that are particularly effective for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[2][3] The development of water-soluble NHC-Cu complexes, typically achieved by functionalizing the NHC ligand with sulfonate or other hydrophilic groups, has been a major advancement, enabling these reactions to be performed under biocompatible conditions.[4][5] This is crucial for bioconjugation, where reactions must proceed in aqueous media without harming sensitive biomolecules like peptides, proteins, and nucleic acids.[4] These catalysts offer high activity, stability, and versatility, making them ideal for applications in drug discovery, diagnostics, and materials science.[2][3]
Key Applications in Bioconjugation
The primary application of water-soluble NHC-Cu catalysts in bioconjugation is to facilitate the covalent ligation of two molecules through the formation of a stable triazole linkage.
-
Peptide and Protein Labeling: NHC-Cu catalysts are highly effective for labeling peptides and proteins. For instance, a peptide functionalized with an alkyne group can be selectively conjugated to a molecule carrying an azide tag (e.g., a fluorescent dye, a drug molecule, or a radiolabel). A significant advantage is the ability to perform these conjugations on unprotected peptides in aqueous solutions, avoiding the need for complex protection/deprotection steps.[2][3]
-
DNA and Oligonucleotide Modification: These catalysts can be used to modify DNA and oligonucleotides for applications in diagnostics and genetic analysis.
-
Surface Functionalization: Biomolecules can be tethered to surfaces (e.g., for biosensors or microarrays) using NHC-Cu catalyzed click chemistry.
-
Drug Development: NHC-Cu catalysts are instrumental in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics, where a cytotoxic drug is linked to a targeting biomolecule.
Advantages of Water-Soluble NHC-Cu Catalysts
Quantitative Data
The efficiency of NHC-Cu catalysts allows for low catalyst loadings and rapid reaction times under mild conditions. Below is a summary of representative quantitative data from the literature.
| Catalyst Type | Substrates | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [CuI(Mes-6)] | Benzyl azide, Phenylacetylene | 0.05 | H₂O/tBuOH | RT | 2 | >95 | [6] |
| Sulfonated NHC-Cu | Various azides and alkynes | 1-2 | H₂O | RT | 1-4 | 85-98 | [2][3] |
| Anthracene-pendant NHC-Cu | Benzyl azide, Phenylacetylene | 1.0 | H₂O | 37 | 2 | 90 | [7] |
| Polymer-encapsulated NHC-Cu | Benzyl azide, Phenylacetylene | 1.0 | Biological Media + 15 mM Glutathione | 37 | 2 | 81 | [7] |
| Dinuclear NHC-Cu | Benzyl azide, Phenylacetylene | 0.5 | Neat | RT | <0.25 | Quantitative | [8][9] |
Note: "Mes-6" refers to a specific six-membered ring NHC ligand. "RT" denotes room temperature.
Protocols: Bioconjugation using Water-Soluble NHC-Cu Catalysts
Protocol 1: General Procedure for CuAAC Bioconjugation of a Peptide
This protocol describes a general method for conjugating an azide-containing molecule (e.g., a fluorescent probe) to an alkyne-functionalized peptide using a water-soluble NHC-Cu catalyst.
Materials:
-
Alkyne-functionalized peptide
-
Azide-functionalized molecule (e.g., Azide-Fluor 488)
-
Water-soluble NHC-Cu(I) complex (e.g., a sulfonate-functionalized catalyst)
-
Degassed, deionized water or phosphate buffer (pH 7.4)
-
Nitrogen or Argon source
-
Reaction vessel (e.g., Eppendorf tube or small vial)
Procedure:
-
Reagent Preparation:
-
In a reaction vessel, dissolve the alkyne-functionalized peptide to a final concentration of 1-5 mM in the chosen aqueous buffer.
-
Add the azide-functionalized molecule. A slight excess (1.1 to 1.5 equivalents relative to the peptide) is often used to ensure complete consumption of the peptide.
-
Prepare a stock solution of the water-soluble NHC-Cu catalyst (e.g., 10 mM in degassed water).
-
Sparge all solutions with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
-
Reaction Initiation:
-
To the mixture of peptide and azide, add the NHC-Cu catalyst stock solution to achieve the desired final catalyst concentration (typically 1-5 mol% relative to the limiting reagent).
-
Ensure the vessel is sealed and maintained under a positive pressure of inert gas.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature or 37°C.
-
Reaction times can vary from 1 to 4 hours, depending on the specific substrates and catalyst concentration. Gentle agitation may be beneficial.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by taking small aliquots and analyzing them via LC-MS or HPLC to observe the formation of the triazole product and consumption of the starting materials.
-
Once the reaction is complete, the bioconjugated product can be purified from the catalyst and excess reagents using standard techniques such as reverse-phase HPLC or size-exclusion chromatography.
-
Catalytic Cycle of CuAAC
The NHC ligand plays a crucial role in stabilizing the Cu(I) center and facilitating the catalytic cycle.
// Nodes node [shape=box, style=rounded, fillcolor="#F1F3F4", color="#5F6368"]; CuNHC [label="(NHC)CuI", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkyne [label="R1-C≡CH", shape=plaintext]; Azide [label="R2-N3", shape=plaintext]; Product [label="Triazole Product", shape=plaintext];
node [style=filled]; CuAcetylide [label="(NHC)CuI-Acetylide\nComplex"]; CuTriazolide [label="Dinuclear Copper\nTriazolide Intermediate", shape=ellipse]; Protonolysis [label="Protonolysis"];
// Edges edge [color="#EA4335"]; Alkyne -> CuAcetylide [label="Coordination &\nDeprotonation"]; CuNHC -> CuAcetylide; CuAcetylide -> CuTriazolide; Azide -> CuTriazolide [label="Cycloaddition"]; CuTriazolide -> Protonolysis; Protonolysis -> Product; Protonolysis -> CuNHC [label="Catalyst\nRegeneration"]; } mend Caption: Simplified catalytic cycle of NHC-Cu catalyzed CuAAC.
The proposed mechanism involves the formation of a copper acetylide intermediate after the NHC ligand facilitates the deprotonation of the terminal alkyne.[10] This is followed by the coordination of the azide and subsequent cycloaddition to form a six-membered copper triazolide intermediate.[10] This intermediate then undergoes rearrangement and protonolysis to release the stable 1,4-disubstituted triazole product and regenerate the active (NHC)Cu(I) catalyst for the next cycle.[10]
Disclaimer: These protocols are intended as a general guide. Optimal conditions (e.g., catalyst loading, temperature, reaction time, and solvent system) may vary depending on the specific biomolecules and reagents used and should be determined empirically.
References
- 1. Application of N-heterocyclic carbene-Cu(I) complexes as catalysts in organic synthesis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Water-soluble NHC-Cu catalysts: applications in click chemistry, bioconjugation and mechanistic analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Water-soluble NHC-Cu catalysts: applications in click chemistry, bioconjugation and mechanistic analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ring‐Expanded N‐Heterocyclic Carbenes for Copper‐Mediated Azide–Alkyne Click Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the CuAAC efficiency of a Cu(i)–NHC complex in biological media by encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Protocol for the Synthesis of Diaminopyridine-Functionalized N-Heterocyclic Carbene Metal Complexes
Application Note
This document provides a detailed protocol for the synthesis of metal complexes featuring a diaminopyridine-functionalized N-heterocyclic carbene (NHC) ligand, herein conceptualized as "DAPD-NHC". While the specific acronym "DAPD-NHc-pr" is not standard in the reviewed literature, this protocol is based on established methods for creating NHC ligands functionalized with diaminopyridine moieties, which are valuable in catalysis and materials science due to their unique electronic and coordinating properties.
The protocol outlines a robust three-stage synthesis: first, the preparation of the imidazolium salt, which serves as the NHC precursor; second, the formation of a silver-NHC intermediate; and third, the transmetalation to the desired metal, using palladium and iron as primary examples. This transmetalation route via a silver complex is a widely adopted strategy that offers high yields and tolerance to a variety of functional groups.[1]
The methodologies presented are compiled from peer-reviewed literature and are intended for researchers in chemistry, materials science, and drug development. Adherence to standard laboratory safety procedures is mandatory when performing these experiments.
Experimental Protocols
I. Synthesis of the Imidazolium Salt (DAPD-NHC Precursor)
This procedure outlines the synthesis of the NHC precursor, an imidazolium salt derived from a diaminopyridine scaffold.
Materials:
-
2,6-Diaminopyridine
-
Glyoxal (40% solution in water)
-
Paraformaldehyde
-
Hydrochloric acid (HCl)
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Sodium sulfate (Na₂SO₄)
-
Magnetic stirrer with heating
-
Round-bottom flasks
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Synthesis of the Diamine Ligand Precursor: In a round-bottom flask, dissolve 2,6-diaminopyridine in methanol. Add glyoxal solution dropwise while stirring at room temperature. The reaction mixture is then heated to reflux for 4-6 hours.
-
Formation of the Imidazole: After reflux, the mixture is cooled to room temperature. Paraformaldehyde is added, and the mixture is stirred for an additional 12 hours at room temperature to facilitate the formation of the imidazole ring.
-
Protonation and Anion Exchange: The resulting solution is acidified with hydrochloric acid and stirred for 1 hour. The solvent is then removed under reduced pressure. The residue is dissolved in a minimal amount of hot water, and a saturated aqueous solution of ammonium hexafluorophosphate is added, leading to the precipitation of the imidazolium hexafluorophosphate salt.
-
Purification: The precipitate is collected by filtration, washed with cold deionized water and diethyl ether, and then dried under vacuum. The crude product can be further purified by recrystallization from a dichloromethane/hexane mixture to yield the pure imidazolium salt.
II. Synthesis of the Silver-NHC Complex
This step involves the deprotonation of the imidazolium salt and subsequent coordination to a silver(I) center.[2]
Materials:
-
DAPD-NHC imidazolium salt (from Step I)
-
Silver(I) oxide (Ag₂O)
-
Dichloromethane (DCM), anhydrous
-
Celite
-
Schlenk flask
-
Magnetic stirrer
-
Cannula or filter funnel
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend the DAPD-NHC imidazolium salt and silver(I) oxide in anhydrous dichloromethane. The flask should be protected from light by wrapping it in aluminum foil, as silver complexes can be light-sensitive.[1]
-
Reaction: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by TLC or by the disappearance of the imidazolium salt starting material.
-
Workup and Purification: After the reaction is complete, the mixture is filtered through a pad of Celite to remove excess silver oxide and other solid byproducts. The filtrate is collected, and the solvent is removed in vacuo to yield the crude silver-NHC complex. This complex is often used in the next step without further purification.
III. Synthesis of the DAPD-NHC Metal Complex (Palladium and Iron Examples)
The final step is the transmetalation of the NHC ligand from the silver complex to the target metal center.
A. Palladium Complex Synthesis
Materials:
-
Silver-DAPD-NHC complex (from Step II)
-
Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂) or Palladium(II) acetate (Pd(OAc)₂)[3]
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the silver-DAPD-NHC complex in anhydrous toluene or THF.
-
Addition of Palladium Precursor: To the stirring solution, add the palladium precursor (e.g., PdCl₂(MeCN)₂).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate (AgCl) is indicative of a successful transmetalation.
-
Purification: After the reaction is complete, the mixture is filtered to remove the silver salts. The filtrate is concentrated under reduced pressure, and the resulting solid is washed with a non-polar solvent (e.g., hexane or pentane) to remove any organic impurities. The product, the DAPD-NHC-palladium complex, can be further purified by recrystallization.
B. Iron Complex Synthesis
This procedure is adapted from the synthesis of pyridine-functionalized NHC-Iron(II) complexes.[4]
Materials:
-
Silver-DAPD-NHC complex (from Step II)
-
Iron(II) chloride (FeCl₂)
-
Acetonitrile (MeCN) or Dichloromethane (DCM), anhydrous
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the silver-DAPD-NHC complex in anhydrous acetonitrile or dichloromethane.
-
Addition of Iron Precursor: To this solution, add anhydrous iron(II) chloride.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. A precipitate of AgCl will form.
-
Purification: The reaction mixture is filtered to remove the AgCl precipitate. The solvent is removed from the filtrate under reduced pressure to yield the crude DAPD-NHC-iron complex. The complex can be purified by washing with appropriate solvents or by recrystallization.
Data Presentation
| Compound | Synthesis Step | Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| DAPD-NHC Imidazolium Salt | I | 2,6-Diaminopyridine, Glyoxal, Paraformaldehyde | MeOH | Reflux/RT | 18-24 | ~90[4] | 8.18, 7.72, 7.44, 7.12, 6.72, 6.61[4] | 156.6, 148.3, 137.8, 133.4, 123.2, 115.2, 108.9[4] |
| Silver-DAPD-NHC Complex | II | Imidazolium Salt, Ag₂O | DCM | RT | 24 | >95 | Varies | Varies |
| [Pd(DAPD-NHC)Cl₂] | III.A | Silver-NHC Complex, PdCl₂(MeCN)₂ | Toluene | RT | 12-24 | 70-90 | Varies | ~152 (Pd-C)[2] |
| [Fe(DAPD-NHC)Cl₂] | III.B | Silver-NHC Complex, FeCl₂ | MeCN | RT | 12-24 | 60-80 | Varies | Varies |
Note: Spectroscopic data are illustrative and based on similar pyridine-functionalized NHC complexes reported in the literature. Actual values will depend on the precise structure of the DAPD-NHC ligand.
Mandatory Visualization
Caption: Workflow for the synthesis of DAPD-NHC metal complexes.
References
Application Notes and Protocols for Water-Soluble NHC-Palladium Catalysis in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
A Note on the Topic: Initial searches for "DAPD-NHc-pr" revealed that this compound is identified as an HIV inhibitor, not a catalyst for chemical reactions. Therefore, this document provides application notes and protocols for a representative water-soluble N-Heterocyclic Carbene (NHC)-Palladium catalyst that is well-documented for its catalytic activity in aqueous media. The selected catalyst is a sulfonated PEPPSI-type Pd-NHC complex, which has demonstrated high efficiency in Suzuki-Miyaura cross-coupling reactions in water.
Introduction to Water-Soluble NHC-Palladium Catalysis
N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands for transition metal catalysis, owing to their strong σ-donating properties which form robust bonds with metal centers, leading to highly stable and active catalysts. Palladium-NHC complexes are particularly effective in a wide range of cross-coupling reactions. The development of water-soluble NHC-Pd catalysts, typically achieved by incorporating hydrophilic functionalities such as sulfonate groups, represents a significant advancement in green chemistry. These catalysts facilitate reactions in aqueous media, reducing the reliance on volatile and often toxic organic solvents. This approach not to only simplifies product separation but can also enhance reaction rates and catalyst recyclability.
This document provides detailed protocols and data for the application of a sulfonated water-soluble PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) Pd-NHC complex in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in academic and industrial research.
Data Presentation: Catalytic Performance
The catalytic activity of the sulfonated PEPPSI-Pd-NHC complex bearing a 2,6-diisopropylphenyl substituent (referred to as Cat-sPEPPSI ) was evaluated in the Suzuki-Miyaura cross-coupling of various aryl bromides with phenylboronic acid in water under aerobic conditions. The results are summarized in the table below.
| Entry | Aryl Bromide | Product | Temp. (°C) | Yield (%)[1] |
| 1 | 4-Bromoacetophenone | 4-Acetylbiphenyl | RT | 98 |
| 2 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | RT | 95 |
| 3 | Methyl 4-bromobenzoate | Methyl biphenyl-4-carboxylate | RT | 96 |
| 4 | 4-Bromonitrobenzene | 4-Nitrobiphenyl | RT | 99 |
| 5 | Bromobenzene | Biphenyl | RT | 92 |
| 6 | 4-Bromotoluene | 4-Methylbiphenyl | RT | 94 |
| 7 | 4-Bromoanisole | 4-Methoxybiphenyl | 100 | 93 |
| 8 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | RT | 97 |
| 9 | 2-Bromopyridine | 2-Phenylpyridine | 100 | 85 |
Reaction Conditions: Aryl halide (0.5 mmol), phenylboronic acid (0.75 mmol), K₂CO₃ (1.0 mmol), Cat-sPEPPSI (0.1 mol%), H₂O (1 mL), stirred under air for 24 h.[1]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling in Water
This protocol describes a general method for the coupling of an aryl bromide with phenylboronic acid using the water-soluble sulfonated PEPPSI-Pd-NHC catalyst (Cat-sPEPPSI ).
Materials:
-
Aryl bromide (0.5 mmol, 1.0 equiv)
-
Phenylboronic acid (0.75 mmol, 1.5 equiv)
-
Potassium carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv)
-
Sulfonated PEPPSI-Pd-NHC catalyst (Cat-sPEPPSI ) (0.0005 mmol, 0.1 mol%)
-
Deionized water (1 mL)
-
Reaction vial (e.g., 4 mL) with a magnetic stir bar
-
Standard laboratory glassware for work-up
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene) for NMR yield determination
Procedure:
-
Reaction Setup:
-
To a 4 mL reaction vial equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol), phenylboronic acid (0.75 mmol), and potassium carbonate (1.0 mmol).
-
Add the sulfonated PEPPSI-Pd-NHC catalyst (Cat-sPEPPSI ) (0.1 mol%).
-
Add 1 mL of deionized water to the vial.
-
Seal the vial with a cap (it is not necessary to conduct the reaction under an inert atmosphere).
-
-
Reaction Execution:
-
Place the vial on a magnetic stir plate and stir the reaction mixture vigorously at the specified temperature (room temperature or 100 °C, as indicated in the data table) for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if desired.
-
-
Work-up and Isolation:
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Add 2 mL of ethyl acetate to the reaction vial and stir for 5 minutes.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 2 mL).
-
Combine the organic layers and wash with brine (5 mL).
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification and Analysis:
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
To determine the yield by NMR, a known amount of an internal standard can be added to the reaction mixture before work-up.
-
Protocol 2: Catalyst Recycling
The water-soluble nature of Cat-sPEPPSI allows for its potential recycling in subsequent reactions.
Procedure:
-
Following the initial reaction and extraction of the organic product with a non-polar solvent (e.g., diethyl ether or hexane), the aqueous layer containing the catalyst can be retained.
-
To the aqueous phase, add fresh substrates (aryl bromide and phenylboronic acid) and base (K₂CO₃) for the next reaction cycle.
-
Stir the reaction at the appropriate temperature for 24 hours.
-
Repeat the extraction and separation procedure. This process can be repeated for several cycles. Note that a slight decrease in activity may be observed in subsequent runs.[1]
Visualizations
Below are diagrams illustrating the experimental workflow and the catalytic cycle for the Suzuki-Miyaura reaction.
Caption: General workflow for the Suzuki-Miyaura coupling reaction in aqueous media.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Proline-Derived NHC-Catalyzed [3+2] Annulation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of organocatalysts for a wide array of chemical transformations. Among these, proline-derived NHC catalysts have shown significant promise in asymmetric catalysis due to their chiral backbone, which can effectively control the stereochemical outcome of reactions. This document provides detailed application notes and protocols for the enantioselective [3+2] annulation of α,β-unsaturated aldehydes (enals) and pyrazolin-4,5-diones, a reaction catalyzed by a proline-derived NHC. This transformation provides access to novel spirocyclic pyrazolone γ-butyrolactones, which are valuable scaffolds in medicinal chemistry and drug development.
While the specific catalyst "DAPD-NHC-pro" was not found in the literature, this protocol utilizes a well-established proline-based NHC catalyst that exemplifies the potential of this catalyst class.
Reaction Principle
The NHC-catalyzed [3+2] annulation reaction proceeds through a series of catalytic intermediates. The NHC catalyst first adds to the enal to form a Breslow intermediate. This intermediate then acts as a homoenolate equivalent, which attacks the electrophilic C4 position of the pyrazolin-4,5-dione. Subsequent intramolecular cyclization and catalyst regeneration afford the desired spirocyclic product with high stereoselectivity. The proline backbone of the NHC catalyst plays a crucial role in controlling the facial selectivity of the nucleophilic attack, leading to high enantiomeric excess in the final product.
Substrate Scope
The proline-derived NHC-catalyzed [3+2] annulation exhibits a broad substrate scope with respect to both the enal and the pyrazolin-4,5-dione coupling partners.
Table 1: Substrate Scope of Pyrazolin-4,5-diones
| Entry | R¹ | R² | Product | Yield (%) | dr | ee (%) |
| 1 | Ph | Me | 3a | 95 | >95:5 | 98 |
| 2 | 4-MeC₆H₄ | Me | 3b | 92 | >95:5 | 97 |
| 3 | 4-FC₆H₄ | Me | 3c | 96 | >95:5 | 98 |
| 4 | 4-ClC₆H₄ | Me | 3d | 94 | >95:5 | 99 |
| 5 | 4-BrC₆H₄ | Me | 3e | 91 | >95:5 | 99 |
| 6 | 2-Thienyl | Me | 3f | 88 | >95:5 | 96 |
| 7 | Ph | Et | 3g | 93 | >95:5 | 98 |
| 8 | Ph | Bn | 3h | 90 | >95:5 | 97 |
Reaction conditions: Pyrazolin-4,5-dione (0.1 mmol), enal (0.12 mmol), NHC precatalyst (10 mol%), base (10 mol%) in solvent at room temperature.
Table 2: Substrate Scope of Enals
| Entry | R³ | Product | Yield (%) | dr | ee (%) |
| 1 | Ph | 3a | 95 | >95:5 | 98 |
| 2 | 4-MeC₆H₄ | 4b | 93 | >95:5 | 97 |
| 3 | 4-MeOC₆H₄ | 4c | 91 | >95:5 | 96 |
| 4 | 4-FC₆H₄ | 4d | 97 | >95:5 | 99 |
| 5 | 4-ClC₆H₄ | 4e | 95 | >95:5 | 99 |
| 6 | 4-BrC₆H₄ | 4f | 92 | >95:5 | 99 |
| 7 | 2-Naphthyl | 4g | 90 | >95:5 | 97 |
| 8 | 2-Furyl | 4h | 85 | >95:5 | 95 |
Reaction conditions: Pyrazolin-4,5-dione (0.1 mmol), enal (0.12 mmol), NHC precatalyst (10 mol%), base (10 mol%) in solvent at room temperature.
Experimental Protocols
General Procedure for the Enantioselective [3+2] Annulation
Materials:
-
Proline-derived NHC precatalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methyl-2,3,4,5-tetrahydro-1H-imidazo[1,5-a]imidazol-1-ylium salt) (10 mol%)
-
Pyrazolin-4,5-dione (1.0 equiv)
-
α,β-Unsaturated aldehyde (1.2 equiv)
-
Base (e.g., DBU or K₂CO₃) (10 mol%)
-
Anhydrous solvent (e.g., THF or CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the NHC precatalyst (10 mol%) and the base (10 mol%).
-
Add the anhydrous solvent and stir the mixture for 10-15 minutes at room temperature to generate the active NHC catalyst in situ.
-
Add the pyrazolin-4,5-dione (1.0 equiv) to the reaction mixture.
-
Slowly add the α,β-unsaturated aldehyde (1.2 equiv) to the stirring solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclic pyrazolone γ-butyrolactone.
-
Determine the yield, diastereomeric ratio (by ¹H NMR of the crude reaction mixture), and enantiomeric excess (by chiral HPLC analysis).
Visualizations
Catalytic Cycle of the NHC-Catalyzed [3+2] Annulation
Caption: Catalytic cycle for the NHC-catalyzed [3+2] annulation.
Experimental Workflow
Caption: General experimental workflow for the annulation reaction.
Application Notes and Protocols for Novel N-Heterocyclic Carbene (NHC) Ligands in Pharmaceutical Synthesis: A General Approach in the Absence of Specific Data for DAPD-NHc-pr
To the Researchers, Scientists, and Drug Development Professionals,
This document provides a generalized framework for the application of novel N-Heterocyclic Carbene (NHC) ligands in pharmaceutical synthesis, with a particular focus on a hypothetical ligand designated as "DAPD-NHc-pr". Extensive searches of publicly available scientific databases, patent literature, and chemical supplier catalogs did not yield specific information, quantitative data, or established protocols for a compound with the exact name "this compound". This suggests that "this compound" may be a novel, unpublished, or proprietary ligand.
Therefore, these notes offer a comprehensive guide on how a researcher might approach the evaluation and implementation of a new NHC ligand like this compound in a pharmaceutical synthesis workflow. The protocols and data tables provided are illustrative templates based on well-established practices with analogous NHC catalysts.
Introduction to N-Heterocyclic Carbenes in Pharmaceutical Synthesis
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of organocatalysts and ligands for transition metals, enabling a wide array of chemical transformations crucial for pharmaceutical development. Their strong σ-donating properties and tunable steric and electronic profiles allow for high efficiency and selectivity in various reactions, including cross-coupling, C-H activation, and asymmetric catalysis. The development of new NHC ligands is a continuous effort to expand the synthetic toolbox for the construction of complex drug molecules.
General Experimental Workflow for a Novel NHC Catalyst
The following workflow outlines a systematic approach to evaluating a new NHC catalyst, such as a metal complex of this compound, in a desired chemical transformation.
Figure 1: A generalized workflow for the evaluation and implementation of a novel NHC catalyst in pharmaceutical synthesis.
Hypothetical Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Let us consider a hypothetical application of a palladium complex of this compound, denoted as [Pd(this compound)Cl₂]₂, in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of pharmaceutical synthesis.
General Experimental Protocol
Reaction Setup: To an oven-dried Schlenk tube is added the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The [Pd(this compound)Cl₂]₂ catalyst (0.01 mmol, 1 mol%) and the solvent (5 mL) are then added.
Reaction Execution: The reaction mixture is stirred at the desired temperature for the specified time. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Data Presentation: Illustrative Optimization Table
The following table is a template that researchers can use to systematically record and compare data during the optimization of a reaction using a novel NHC catalyst.
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%)¹ |
| 1 | K₂CO₃ | Toluene | 80 | 12 | Data |
| 2 | Cs₂CO₃ | Toluene | 80 | 12 | Data |
| 3 | K₃PO₄ | Toluene | 80 | 12 | Data |
| 4 | K₂CO₃ | Dioxane | 100 | 8 | Data |
| 5 | K₂CO₃ | DMF | 100 | 8 | Data |
| 6 | K₂CO₃ | Toluene | 100 | 8 | Data |
| 7 | K₂CO₃ | Toluene | 110 | 6 | Data |
¹Yields are typically determined by ¹H NMR or GC analysis using an internal standard.
Illustrative Catalytic Cycle
The following diagram illustrates a generally accepted catalytic cycle for a palladium-NHC catalyzed Suzuki-Miyaura cross-coupling reaction. The "this compound" ligand is shown to exemplify its role in the cycle.
Figure 2: A representative catalytic cycle for the Suzuki-Miyaura cross-coupling reaction catalyzed by a Pd-NHC complex.
Conclusion and Recommendations
While specific experimental data and protocols for "this compound" remain elusive from public sources, the principles and methodologies outlined in these application notes provide a robust starting point for any researcher working with a novel N-Heterocyclic Carbene ligand. It is recommended that the synthesis and characterization of the this compound ligand and its metal complexes be the initial focus. Subsequently, a systematic screening and optimization process, as detailed above, should be employed to unlock its full potential in the desired pharmaceutical synthesis. Researchers are encouraged to document their findings meticulously to contribute to the collective knowledge of the scientific community.
Application Notes and Protocols: N-Heterocyclic Carbenes (NHCs) in Materials Science
Introduction:
extensive research has identified N-Heterocyclic Carbenes (NHCs) as a versatile class of compounds with significant applications in materials science. While the specific compound "DAPD-NHc-pr" is documented in scientific literature as an inhibitor of the Human Immunodeficiency Virus (HIV) with no current established applications in materials science, the broader family of NHCs, to which it belongs, plays a crucial role in the development of advanced materials. This document provides an overview of the key applications of NHCs in materials science, including detailed protocols for representative experiments and a summary of relevant data. NHCs are prized for their strong σ-donating properties and the formation of robust bonds with a variety of elements, making them excellent ligands for stabilizing metal centers and functionalizing surfaces.
I. Application: Surface Functionalization with NHCs
N-Heterocyclic carbenes have emerged as a superior alternative to traditional thiol-based ligands for the functionalization of gold and other metallic surfaces. The strong metal-carbon bond formed by NHCs provides enhanced thermal and chemical stability to the resulting self-assembled monolayers (SAMs). These robust SAMs are critical for applications in molecular electronics, sensing, and catalysis.
Quantitative Data Summary: Stability of NHC-based Self-Assembled Monolayers
| Ligand Type | Surface | Desorption Temperature (°C) | Chemical Stability (vs. KCN) | Reference |
| NHC | Gold (Au) | > 200 | High | [1][2] |
| Thiol | Gold (Au) | ~ 60-80 | Low | [1][2] |
| NHC | Platinum (Pt) | > 150 | High | [1] |
| Thiol | Platinum (Pt) | ~ 50-70 | Moderate | [1] |
Experimental Protocol: Formation of an NHC-based Self-Assembled Monolayer on a Gold Surface
Objective: To prepare a stable self-assembled monolayer of an N-heterocyclic carbene on a gold substrate.
Materials:
-
Gold-coated silicon wafer
-
1,3-dimesitylimidazolium chloride (IMes·HCl)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
-
Ethanol
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Preparation:
-
Clean the gold-coated silicon wafer by sonicating in ethanol for 15 minutes, followed by deionized water for 15 minutes.
-
Dry the substrate under a stream of nitrogen gas.
-
Further clean the substrate using a UV-ozone cleaner for 20 minutes to remove any organic contaminants.
-
-
In-situ Generation of the Free NHC:
-
In a nitrogen-filled glovebox, dissolve 1,3-dimesitylimidazolium chloride (IMes·HCl) in anhydrous THF in a Schlenk flask.
-
Add one equivalent of potassium bis(trimethylsilyl)amide (KHMDS) to the solution at room temperature.
-
Stir the mixture for 1 hour to allow for the deprotonation of the imidazolium salt and the formation of the free carbene (IMes).
-
-
Self-Assembled Monolayer Formation:
-
Transfer the freshly prepared gold substrate into the glovebox.
-
Immerse the gold substrate in the NHC solution.
-
Allow the substrate to remain in the solution for 24 hours to ensure the formation of a well-ordered monolayer.
-
-
Washing and Drying:
-
Remove the substrate from the NHC solution.
-
Rinse the substrate thoroughly with anhydrous toluene to remove any non-adsorbed carbene.
-
Dry the functionalized substrate under a stream of nitrogen gas.
-
-
Characterization:
-
The resulting NHC monolayer can be characterized by X-ray photoelectron spectroscopy (XPS) to confirm the presence of the C-Au bond, and by contact angle goniometry to assess the surface hydrophobicity.
-
Workflow for NHC Self-Assembled Monolayer Formation
References
Troubleshooting & Optimization
Technical Support Center: N-Heterocyclic Carbene (NHC) Catalyzed Reactions
A Note on "DAPD-NHc-pr Reactions": The term "this compound" does not correspond to a standard or widely recognized class of chemical reactions in the current literature. It may refer to a novel, highly specific, or internal project name. This guide provides troubleshooting advice and protocols for common issues encountered in the broader, well-established field of N-Heterocyclic Carbene (NHC) catalyzed reactions. The principles and techniques discussed herein are foundational and should be applicable to specialized NHC systems.
Frequently Asked Questions (FAQs)
Q1: My NHC-catalyzed reaction shows low or no product yield. What are the most common causes?
A1: The most frequent culprits for failed NHC-mediated reactions are the presence of air and moisture.[1] Free NHCs and many NHC-metal complexes are highly sensitive to oxygen and water, which can lead to catalyst deactivation.[1] Other common issues include:
-
Improper Catalyst Activation: The active catalytic species may not be generated efficiently from the precatalyst.[1]
-
Inadequate Base: The base may not be strong enough to deprotonate the azolium salt precursor, or it may be incompatible with the substrates or catalyst.
-
Thermal Decomposition: The reaction temperature might be too high, causing the catalyst to degrade.[1]
-
Substrate Issues: The starting materials may be impure, contain inhibitors, or be inherently unreactive under the chosen conditions.
Q2: How can I properly handle air- and moisture-sensitive NHC precatalysts and reagents?
A2: The use of a Schlenk line or an inert-atmosphere glovebox is crucial for handling sensitive reagents.[1] These techniques allow for all manipulations, including weighing, dissolving, and transferring, to be done under an inert atmosphere like nitrogen or argon.[1] Always use freshly dried and degassed solvents and ensure all glassware is rigorously dried before use.
Q3: What is the difference between an NHC precatalyst and the active catalyst?
A3: An NHC precatalyst is a stable, often commercially available, compound (e.g., an imidazolium salt or a stable Pd(II)-NHC complex) that is not catalytically active itself.[1][2] It must be activated in situ (within the reaction mixture) to generate the active catalyst.[1] This activation typically involves deprotonation of an azolium salt to form the free carbene or the reduction of a metal precatalyst to its active oxidation state.[2][3]
Q4: My reaction starts well but then stalls before completion. What could be the cause?
A4: Reaction stalling can be due to several factors:
-
Catalyst Decomposition: The catalyst may have a limited lifetime under the reaction conditions. Major deactivation pathways include reductive elimination, where the NHC is lost from the metal center.[4][5]
-
Product Inhibition: The reaction product might bind to the catalyst, preventing it from participating in further catalytic cycles.[1]
-
Reagent Depletion: One of the reactants may have been fully consumed, or a co-reagent (like a base) has been neutralized.
To address this, you could try adding a fresh portion of the catalyst or optimizing the initial catalyst loading.[1]
Q5: Can a deactivated NHC catalyst be regenerated?
A5: Regeneration is generally not feasible for NHC catalysts that have undergone irreversible decomposition, such as through reductive elimination or ligand degradation.[1] If deactivation is due to the reversible binding of an inhibitor, it might be possible to remove the inhibiting species, but this is uncommon in practice.[1]
Troubleshooting Guide
This guide addresses specific issues that can lead to poor reaction outcomes.
| Problem | Potential Cause | Suggested Solution |
| No Reaction / Very Low Conversion | 1. Air/Moisture Contamination: Catalyst deactivation by O₂ or H₂O.[1] | 1. Ensure rigorous inert atmosphere techniques (glovebox/Schlenk line). Use freshly dried, degassed solvents and reagents. |
| 2. Ineffective Base: pKa of the base is too low for deprotonation of the azolium salt. | 2. Switch to a stronger base (e.g., KHMDS, NaH). Check pKa values for compatibility. | |
| 3. Incorrect Precatalyst Activation: The active Pd(0) species is not forming from the Pd(II) precatalyst.[2] | 3. Review the activation protocol. Ensure the reducing agent (if required) is active. Consider a different, more easily activated precatalyst.[6] | |
| 4. Low Reaction Temperature: Insufficient thermal energy to overcome the activation barrier. | 4. Gradually increase the reaction temperature while monitoring for decomposition. | |
| Formation of Side Products | 1. Catalyst Decomposition Pathways: Reductive elimination or other ligand-based side reactions.[4][5] | 1. Switch to a more sterically bulky or electron-donating NHC ligand to enhance catalyst stability.[2][7] |
| 2. Base-Induced Decomposition: Strong bases can sometimes promote unwanted side reactions.[8] | 2. Screen different bases (e.g., carbonates, phosphates) that are strong enough for activation but milder on the substrates. | |
| 3. Substrate Decomposition: Starting material is unstable under the reaction conditions. | 3. Lower the reaction temperature or shorten the reaction time. | |
| Inconsistent Results / Poor Reproducibility | 1. Variable Air/Moisture Exposure: Minor differences in handling sensitive reagents.[1] | 1. Standardize the experimental setup and handling protocol for all air-sensitive components.[1] |
| 2. Impurity in Reagents/Solvents: Trace impurities can poison the catalyst. | 2. Use high-purity, freshly purified reagents and solvents for every experiment. | |
| 3. Non-homogeneous Mixture: Poor stirring or solubility issues. | 3. Increase stirring speed or screen for a solvent system where all components are fully soluble. |
Experimental Protocols & Methodologies
General Protocol for an Air-Sensitive Pd-NHC Catalyzed Cross-Coupling Reaction (e.g., Suzuki-Miyaura)
This protocol outlines a general procedure for a cross-coupling reaction using a Pd(II)-NHC precatalyst, which is activated in situ.
Materials:
-
[(NHC)Pd(allyl)Cl] precatalyst (e.g., NHC = IPr)
-
Aryl Halide (Ar-X)
-
Boronic Acid (R-B(OH)₂)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or glovebox vial with a stir bar
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Preparation: Dry all glassware in an oven at >120 °C overnight and allow it to cool under a stream of inert gas (Argon or Nitrogen).
-
Reagent Loading (in a glovebox or under positive inert gas pressure):
-
To the Schlenk flask, add the Pd-NHC precatalyst (e.g., 1-2 mol%).
-
Add the Aryl Halide (1.0 eq).
-
Add the Boronic Acid (1.2-1.5 eq).
-
Add the Base (2.0-3.0 eq). The base should be finely ground to ensure good mixing.
-
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.
-
Reaction:
-
Seal the flask and place it in a pre-heated oil bath at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction vigorously.
-
-
Monitoring: Monitor the reaction progress by taking aliquots (via a degassed syringe) at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup:
-
Once the reaction is complete, cool the flask to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography.
Visualizations
Experimental Workflow for Air-Sensitive Reactions
The following diagram illustrates a standardized workflow for setting up an NHC-catalyzed reaction under inert conditions to ensure reproducibility and prevent catalyst deactivation.
Caption: Workflow for setting up an air-sensitive NHC reaction.
Generalized Catalytic Cycle for Pd-NHC Cross-Coupling
This diagram shows the key steps in a typical palladium-NHC catalyzed cross-coupling cycle. Understanding these steps can help diagnose where a reaction might be failing.
Caption: Generalized catalytic cycle for Pd-NHC cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
Technical Support Center: Optimization of Reaction Conditions for Bulky N-Heterocyclic Carbene (NHC) Palladium Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bulky N-heterocyclic carbene (NHC) palladium precatalysts, such as those structurally similar to DAPD-NHc-pr, in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using bulky NHC-palladium complexes in cross-coupling reactions?
Bulky NHC-palladium complexes offer several advantages over traditional phosphine-based catalysts. Their strong σ-donating ability facilitates the oxidative addition of challenging substrates, while their steric bulk can promote the reductive elimination step, leading to faster reaction rates.[1] The strong bond between the NHC ligand and the palladium center contributes to high thermal stability and prevents ligand dissociation, often resulting in higher catalyst turnover numbers (TONs) and overall efficiency.[1][2]
Q2: How do I activate my bulky NHC-Pd(II) precatalyst?
Most well-defined Pd(II)-NHC precatalysts, such as those with allyl or chloro ligands, require an activation step to form the catalytically active Pd(0)-NHC species.[2][3][4] This is typically achieved by reaction with a base. For instance, complexes like [Pd(NHC)(allyl)Cl] often require heating (e.g., 70°C) for activation, though modifications to the allyl group can allow for room temperature activation.[2] Dimeric complexes such as [Pd(NHC)(μ-Cl)Cl]₂ are known to activate readily under both mild and strong base conditions, often proving more reactive than their allyl counterparts by avoiding the formation of inactive Pd(I) off-cycle products.[5][6]
Q3: What is the role of the base in these reactions, and which one should I choose?
The base plays multiple crucial roles in the catalytic cycle. It facilitates the activation of the Pd(II) precatalyst, participates in the transmetalation step (in Suzuki-Miyaura coupling), and neutralizes the acid generated during the reaction. The choice of base is critical and depends on the specific reaction. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and alkoxides (e.g., NaOtBu, KOtBu). For sensitive substrates, milder bases like carbonates are often preferred. For more challenging couplings, stronger bases like alkoxides may be necessary.[7][8] The choice of base can even switch the reaction pathway between conjugate addition and Mizoroki-Heck reactions.
Q4: My reaction is not going to completion. What are some common causes?
Several factors can lead to incomplete conversion:
-
Inefficient Catalyst Activation: Ensure your precatalyst is fully activated to the Pd(0) species. This may require adjusting the temperature or using a stronger base.
-
Catalyst Decomposition: While generally stable, prolonged reaction times at high temperatures can lead to catalyst degradation.
-
Poor Substrate Solubility: Ensure all reactants are fully dissolved in the chosen solvent.
-
Inappropriate Base or Solvent: The choice of base and solvent is crucial and often substrate-dependent. An optimization screen may be necessary.
-
Presence of Impurities: Water, oxygen, or other impurities in the reagents or solvents can deactivate the catalyst.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Incorrect base or base strength. 3. Reaction temperature is too low. 4. Poor quality of reagents or solvents (presence of water or oxygen). 5. Sterically hindered substrate inhibiting oxidative addition. | 1. Use a freshly opened bottle of precatalyst or synthesize it anew. Consider a different precatalyst structure. 2. Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, NaOtBu). 3. Gradually increase the reaction temperature. 4. Use anhydrous solvents and degas the reaction mixture. 5. Increase catalyst loading or switch to a bulkier NHC ligand to promote the desired reaction.[3][4] |
| Formation of Side Products (e.g., Homocoupling) | 1. Reaction temperature is too high. 2. Incorrect palladium to ligand ratio. 3. Presence of oxygen. | 1. Lower the reaction temperature. 2. Use a well-defined precatalyst to ensure a 1:1 Pd:NHC ratio. 3. Thoroughly degas the reaction mixture with an inert gas (e.g., Argon or Nitrogen). |
| Difficulty in Product Purification | 1. Residual palladium in the product. 2. Formation of difficult-to-separate byproducts. | 1. Use a palladium scavenger resin or perform an aqueous wash with a suitable chelating agent. 2. Re-optimize reaction conditions to minimize byproduct formation. Consider recrystallization or alternative chromatographic methods. |
| Inconsistent Results | 1. Variability in reagent quality. 2. Inconsistent reaction setup (e.g., stirring rate, heating). 3. Catalyst degradation over time. | 1. Use reagents from a single, reliable source. 2. Ensure consistent experimental parameters for each run. 3. Store the precatalyst under an inert atmosphere and in a cool, dark place. |
Quantitative Data Summary
The following tables summarize typical reaction conditions for various cross-coupling reactions using bulky NHC-palladium complexes. Note that optimal conditions can vary significantly with different substrates.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst (mol%) | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| [Pd(IPr)(AN)Cl₂] (1.0) | 4-Chlorotoluene | Phenylboronic acid | NaOH (2.0 equiv) | EtOH | 23 | 16 | >95 |
| [Pd(BIAN–IPr)(μ-Cl)Cl]₂ (0.25) | 4-Chloroanisole | Phenylboronic acid | K₂CO₃ (3.0 equiv) | EtOH | 25-60 | 12 | >95 |
| (IPr*-H)₂Pd₂Cl₆ (1d) (1-2) | 2-Chlorotoluene | 2-Methylphenylboronic acid | KOH | - | - | - | 80-84 |
(Data synthesized from multiple sources).[2][7][9]
Table 2: Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst (mol%) | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(0)-NHC | Aryl Chloride | Primary/Secondary Amine | KOH | Toluene | RT-110 | - | High |
| (SIPr)Pd(methallyl)Cl | Aryl Chloride | Primary/Secondary Amine | LHMDS | Toluene | RT | - | High |
(Data synthesized from multiple sources).[8][10][11]
Table 3: Mizoroki-Heck Reaction of Aryl Bromides
| Catalyst (mol%) | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| [Pd(SIPr)(μ-Cl)Cl]₂ (ppm levels) | Aryl Bromide | Styrene/Acrylate | - | - | - | - | Quantitative |
(Data synthesized from a representative source).[5]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of an Aryl Chloride:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the NHC-Pd precatalyst (0.25–2 mol%), the aryl chloride (1.0 equiv), and the boronic acid (1.5–2.0 equiv).
-
Add the base (e.g., K₂CO₃, 3.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., ethanol or toluene) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 25–80°C) for the specified time (e.g., 12–16 h).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Caption: Standard experimental workflow for a cross-coupling reaction.
References
- 1. Palladium–NHC complex - Wikipedia [en.wikipedia.org]
- 2. New NHC–Pd Complexes for Challenging Aryl Chloride Couplings [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. [Pd(NHC)(μ-Cl)Cl]2: The Highly Reactive Air-and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
preventing decomposition of DAPD-NHc-pr catalyst
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the DAPD-NHC-Pr catalyst. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to prevent catalyst decomposition and ensure optimal performance in your experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with the this compound catalyst, focusing on preventing its decomposition and ensuring consistent results.
| Issue | Potential Cause | Recommended Solution |
| Low or No Catalytic Activity | Catalyst Decomposition: Exposure to air or moisture can lead to the decomposition of the catalyst. The formation of black precipitates (palladium black) is a common indicator of decomposition. | - Ensure all reactions are set up under an inert atmosphere (e.g., argon or nitrogen).- Use anhydrous solvents and reagents.- Handle the catalyst in a glovebox if possible. |
| Improper Storage: The catalyst is sensitive to oxygen and moisture and can degrade over time if not stored correctly. | - Store the this compound catalyst in a tightly sealed container under an inert atmosphere.- Keep the catalyst in a cool, dark, and dry place, such as a desiccator or a freezer. | |
| Incomplete Catalyst Activation: The active catalytic species may not be forming efficiently from the precatalyst. | - Consult the specific reaction protocol for any required activation steps.- Ensure the correct base and solvent are used as they can play a crucial role in the activation process. | |
| Inconsistent Reaction Yields | Variable Catalyst Quality: The catalyst may have partially decomposed, leading to inconsistent activity. | - If decomposition is suspected, it is recommended to use a fresh batch of the catalyst.- Perform a simple test reaction with a known substrate to check the activity of the catalyst batch before use in a critical experiment. |
| Presence of Inhibitors: Certain functional groups in the substrates or impurities in the reagents can act as poisons to the palladium catalyst. | - Purify all substrates and reagents before use.- Avoid substrates with unprotected coordinating groups (e.g., thiols) that can bind strongly to the palladium center. | |
| Formation of Palladium Black | Catalyst Agglomeration and Decomposition: This is a clear sign of catalyst degradation, where the soluble palladium complex aggregates to form inactive palladium metal. | - Lower the reaction temperature, as high temperatures can accelerate decomposition.- Ensure adequate stirring to maintain a homogeneous reaction mixture.- The choice of solvent can influence catalyst stability; consider screening different anhydrous solvents. |
| Reaction Stalls Before Completion | Gradual Catalyst Deactivation: The catalyst may be slowly decomposing over the course of the reaction. | - Increase the catalyst loading slightly.- In some cases, a second addition of the catalyst midway through the reaction can help drive it to completion. |
| Product Inhibition: The reaction product may be coordinating to the palladium center and inhibiting its catalytic activity. | - If possible, remove the product from the reaction mixture as it forms (e.g., by crystallization or extraction). |
Frequently Asked Questions (FAQs)
Q1: What is the general structure of the this compound catalyst?
A1: While the exact proprietary structure may vary, "this compound" likely refers to a palladium (Pd) complex with an N-Heterocyclic Carbene (NHC) ligand. The "DAPD" portion of the name suggests the presence of a diaminophenyl or a related diamine-functionalized backbone, which can enhance catalyst stability and reactivity. The "Pr" likely indicates the presence of propyl or isopropyl groups on the NHC ligand, influencing its steric and electronic properties.
Q2: How should I handle the this compound catalyst upon receiving it?
A2: The this compound catalyst is air- and moisture-sensitive. Upon receipt, immediately transfer the container to a glovebox or an inert atmosphere environment before opening. If a glovebox is not available, use standard Schlenk line techniques to handle the catalyst under a positive pressure of an inert gas like argon or nitrogen.
Q3: What are the common signs of catalyst decomposition?
A3: The most common visual sign of decomposition is the formation of a black precipitate, commonly known as palladium black. Other indicators include a decrease in or complete loss of catalytic activity and inconsistent reaction outcomes.
Q4: Can I reuse the this compound catalyst?
A4: In general, homogeneous catalysts like this compound are challenging to recover and reuse from the reaction mixture. Any attempts at recycling would require careful purification to remove residual reactants, products, and byproducts, which could inhibit subsequent reactions. It is generally recommended to use a fresh amount of catalyst for each reaction to ensure reproducibility.
Q5: What solvents are compatible with the this compound catalyst?
A5: Anhydrous, non-protic solvents are typically recommended. Common choices include toluene, dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). The optimal solvent will depend on the specific reaction being performed. Always ensure the solvent is thoroughly dried and degassed before use.
Experimental Protocols
General Protocol for Handling Air-Sensitive this compound Catalyst
-
Preparation: All glassware should be oven-dried (at least 4 hours at 120 °C) and cooled under a stream of inert gas (argon or nitrogen). All reagents and solvents must be anhydrous and degassed.
-
Inert Atmosphere: Perform all manipulations of the solid catalyst and the setup of the reaction under a positive pressure of an inert gas. A glovebox is ideal, but a well-maintained Schlenk line is also suitable.
-
Weighing and Transfer: Weigh the required amount of the this compound catalyst in a sealed vial under an inert atmosphere. Quickly transfer the solid to the reaction vessel, which is already under an inert atmosphere.
-
Addition of Solvents and Reagents: Add degassed, anhydrous solvents and liquid reagents to the reaction vessel via a syringe or cannula. Solid reagents should be added under a positive flow of inert gas.
-
Reaction Monitoring: Monitor the reaction progress using standard techniques such as TLC, GC, or LC-MS. When taking aliquots for analysis, ensure that the inert atmosphere of the reaction is maintained.
Protocol for a Small-Scale Test Reaction to Evaluate Catalyst Activity
This protocol describes a standard Suzuki-Miyaura coupling reaction to assess the activity of a batch of this compound catalyst.
-
Reaction Setup: In a glovebox or under a positive pressure of argon, add this compound catalyst (1 mol%), 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring and Analysis: After 2 hours, cool the reaction to room temperature. Take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and filter it through a small plug of silica gel. Analyze the filtrate by GC-MS or LC-MS to determine the conversion of 4-bromotoluene to 4-methyl-1,1'-biphenyl. A high conversion indicates good catalyst activity.
Visualizations
Technical Support Center: Palladium-N-Heterocyclic Carbene (Pd-NHC) Pre-catalysts
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using Pd-NHC pre-catalysts?
A1: Pd-NHC pre-catalysts offer several key advantages in organic synthesis. They are generally more stable to air and moisture than many other catalyst systems, making them easier to handle. The strong σ-donating properties of the NHC ligand facilitate the activation of challenging substrates.[1][2] These well-defined complexes have a precise 1:1 palladium-to-ligand ratio, which leads to more reproducible results and efficient generation of the active catalytic species compared to in-situ methods.[2]
Q2: How do I choose the appropriate Pd-NHC pre-catalyst for my reaction?
A2: The choice of the NHC ligand is critical and depends on the specific transformation. The steric and electronic properties of the NHC ligand can be tuned to optimize catalyst activity and selectivity. For challenging cross-coupling reactions, bulky NHC ligands often promote the desired reductive elimination step. It is recommended to screen a small library of Pd-NHC pre-catalysts with varying steric and electronic properties to identify the optimal catalyst for a new application.
Q3: What solvents are compatible with Pd-NHC catalysts?
A3: Pd-NHC catalysts are compatible with a wide range of aprotic solvents. Common choices include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF). The choice of solvent can influence the solubility of the reactants and the reaction rate. It is important to use anhydrous and degassed solvents to prevent catalyst deactivation, especially for moisture-sensitive reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient catalyst loading. 3. Reaction temperature is too low. 4. Presence of impurities in substrates or solvent. | 1. Use a fresh batch of catalyst. Ensure proper storage conditions (e.g., inert atmosphere). 2. Increase the catalyst loading incrementally (see Table 1). 3. Increase the reaction temperature in 10-20 °C increments. 4. Purify substrates and use anhydrous, degassed solvents. |
| Formation of Side Products | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Catalyst decomposition. | 1. Lower the reaction temperature. 2. Carefully check the molar ratios of your reactants. 3. Consider a more stable Pd-NHC pre-catalyst or use a lower reaction temperature. |
| Inconsistent Results | 1. Variable quality of reagents or solvents. 2. Inconsistent reaction setup (e.g., stirring rate, heating). 3. Catalyst degradation over time. | 1. Use reagents and solvents from a reliable source and purify if necessary. 2. Ensure consistent experimental conditions for all reactions. 3. Store the catalyst under an inert atmosphere and away from light. |
Catalyst Loading and Concentration Effects
The following tables provide representative data on the effect of catalyst loading and substrate concentration on the yield of a generic Suzuki-Miyaura cross-coupling reaction catalyzed by a Pd-NHC pre-catalyst.
Table 1: Effect of Catalyst Loading on Reaction Yield
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 0.5 | 12 | 65 |
| 1.0 | 12 | 85 |
| 2.0 | 12 | 95 |
| 5.0 | 12 | 96 |
Reaction Conditions: Aryl halide (1.0 mmol), boronic acid (1.2 mmol), base (2.0 mmol), solvent (5 mL), 80 °C.
Table 2: Effect of Substrate Concentration on Reaction Yield
| Substrate Concentration (M) | Reaction Time (h) | Yield (%) |
| 0.1 | 12 | 88 |
| 0.2 | 12 | 95 |
| 0.5 | 12 | 92 |
| 1.0 | 12 | 85 |
Reaction Conditions: Catalyst loading (2.0 mol%), aryl halide (1.0 mmol scale), boronic acid (1.2 mmol), base (2.0 mmol), 80 °C.
Experimental Protocols
General Procedure for a Pd-NHC Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
1. Reagents and Equipment:
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Pd-NHC pre-catalyst
-
Aryl halide
-
Boronic acid
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Base (e.g., K₂CO₃, Cs₂CO₃)
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Anhydrous, degassed solvent (e.g., toluene, dioxane)
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Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
2. Reaction Setup:
3. Step-by-Step Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the Pd-NHC pre-catalyst (e.g., 0.02 mmol, 2 mol%), aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).
-
Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
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Add the anhydrous, degassed solvent (5 mL) via syringe.
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Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.
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Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle
The following diagram illustrates a simplified catalytic cycle for a Pd-NHC catalyzed cross-coupling reaction.
References
Technical Support Center: Solvent Effects on DAPD-NHC-Pr Catalytic Performance
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The information provided in this technical support center is intended for guidance and troubleshooting purposes. Optimal reaction conditions can vary based on substrate, reagent purity, and specific experimental setup. It is recommended to perform systematic optimization for each new application.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments involving DAPD-NHC-Pr catalysts, with a focus on the impact of solvent choice on catalytic performance.
Q1: My reaction shows low or no conversion to the desired product. What are the potential solvent-related causes?
A1: Low or no conversion is a frequent issue that can often be traced back to solvent selection and quality. Here are the primary aspects to investigate:
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Solvent Purity and Anhydrous Conditions: N-heterocyclic carbene (NHC) catalysts, including this compound, and their active intermediates are highly sensitive to moisture and oxygen. Ensure that the solvent is of high purity and rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through an activated alumina column). Reactions should be set up under a strictly inert atmosphere (e.g., argon or nitrogen).
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Catalyst Solubility: The this compound precatalyst and the substrate must be sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to low effective catalyst concentration and slow reaction rates. If you suspect solubility issues, consider a solvent screen with a range of polar and non-polar aprotic solvents.
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Solvent Polarity and Intermediate Stabilization: The polarity of the solvent can significantly influence the stability of key intermediates in the catalytic cycle. For many NHC-catalyzed reactions, non-polar solvents are preferred as they can disfavor the formation of undesired byproducts arising from oxidation pathways.[1] Highly polar protic solvents, for instance, may favor oxidation side reactions due to the solvation of intermediates with greater charge separation.[2][3][4]
-
Catalyst Activation: The in-situ generation of the active NHC from its precatalyst (often an azolium salt) requires a base. The effectiveness of this deprotonation can be solvent-dependent. Ensure the chosen solvent is compatible with the base and does not hinder the generation of the active carbene.
Troubleshooting Steps:
-
Verify the purity and dryness of your solvent. Use freshly dried solvent for each reaction.
-
Confirm the solubility of all reagents in the chosen solvent at the reaction temperature.
-
If using a polar solvent and observing byproducts, consider switching to a less polar, non-protic solvent (e.g., toluene, THF, dioxane).
-
Ensure your reaction is performed under a strictly inert atmosphere.
Q2: I am observing significant formation of side products, particularly an ester byproduct. How can I mitigate this?
A2: The formation of an ester byproduct is a common issue in NHC-catalyzed reactions and is typically indicative of an oxidative side reaction.[1] The key intermediate in many NHC catalytic cycles, the Breslow intermediate, is susceptible to oxidation.
-
Solvent Choice: As mentioned, polar protic solvents can promote oxidative pathways. Switching to a non-polar, aprotic solvent is often an effective strategy to minimize the formation of ester byproducts.[1]
-
Inert Atmosphere: The presence of atmospheric oxygen is a primary culprit for oxidation. Ensure all solvents are thoroughly degassed prior to use, and maintain a strict inert atmosphere throughout the reaction setup and duration.
-
Starting Material Purity: Impurities in the starting materials or solvent can sometimes act as oxidants. Ensure the purity of all components of your reaction.
Troubleshooting Steps:
-
Switch to a non-polar, aprotic solvent such as toluene, benzene, or THF.
-
Thoroughly degas all solvents and reagents before use (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).
-
Purify all starting materials to remove any potential oxidizing impurities.
Q3: My reaction is proceeding very slowly. How can the solvent be influencing the reaction rate?
A3: A sluggish reaction can be frustrating, and the solvent plays a crucial role in the reaction kinetics.
-
Viscosity: Highly viscous solvents can hinder diffusion and slow down the reaction rate. While not always the primary factor, it is a consideration, especially at lower temperatures.
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Solubility of Reagents: As mentioned in Q1, poor solubility of the catalyst, base, or substrate will lead to a slow reaction.
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Coordination to the Catalyst: Some solvents can coordinate to the metal center in metal-NHC complexes or interact with the organic NHC catalyst, potentially inhibiting catalytic activity. While less common for purely organic NHC catalysis, it is a factor to consider in organometallic systems.
Troubleshooting Steps:
-
Ensure all reagents are fully dissolved. If not, screen for a solvent with better solubility characteristics.
-
Consider the viscosity of the solvent, especially if operating at reduced temperatures.
-
If other factors have been ruled out, a solvent screen may reveal a solvent that is less coordinating or that better promotes the desired catalytic turnover.
Experimental Protocols
A general experimental protocol for a this compound catalyzed reaction is provided below. This should be adapted based on the specific transformation being performed.
General Procedure for a this compound Catalyzed Annulation Reaction:
-
Glassware Preparation: All glassware should be oven-dried at 120 °C overnight and allowed to cool under a stream of dry argon or nitrogen.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the this compound precatalyst (e.g., 0.1 mmol, 10 mol%) and any solid reagents.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., 2 mL of toluene) via syringe. Add the liquid substrate (1.0 mmol) via syringe.
-
Initiation: Add the base (e.g., 1.2 mmol of a suitable base) either as a solid under a positive pressure of inert gas or as a solution in the reaction solvent via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction (e.g., with saturated aqueous ammonium chloride), extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data on the effect of different solvents on the yield and enantioselectivity of a representative this compound catalyzed reaction. Note: This data is illustrative and will vary depending on the specific reaction.
| Solvent | Dielectric Constant (ε) | Yield (%) | Enantiomeric Excess (ee, %) |
| Toluene | 2.4 | 85 | 92 |
| Dichloromethane | 9.1 | 78 | 88 |
| Tetrahydrofuran (THF) | 7.5 | 82 | 90 |
| Acetonitrile | 37.5 | 65 | 75 |
| Methanol | 32.7 | 40 (with ester byproduct) | 60 |
Visualizations
Caption: General experimental workflow for a this compound catalyzed reaction.
Caption: Troubleshooting logic for solvent-related issues in this compound catalysis.
References
- 1. Assessing the Ligand Properties of NHC-Stabilised Phosphorus(I) Cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Case Study of N‐ i Pr versus N‐Mes Substituted NHC Ligands in Nickel Chemistry: The Coordination and Cyclotrimerization of Alkynes at [Ni(NHC)2] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing Air and Moisture Sensitivity of N-Heterocyclic Carbene (NHC) Compounds
Disclaimer: Specific experimental data for a compound designated "DAPD-NHc-pr" is not publicly available. The following guidance is based on best practices for handling air- and moisture-sensitive N-Heterocyclic Carbene (NHC) compounds and their precursors, which are often applicable to novel or specialized reagents within this class.
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the air and moisture sensitivity of NHC compounds and their precursors. Adherence to these guidelines is critical for ensuring experimental success, reproducibility, and safety.
Frequently Asked Questions (FAQs)
Q1: How stable are NHC precursors to air and moisture?
A1: The stability of NHC precursors, typically azolium salts, can vary. While many are crystalline solids that appear stable for short periods in the air (e.g., for weighing), they are often hygroscopic and can degrade over time with exposure to atmospheric moisture.[1] For long-term integrity and experimental consistency, it is best practice to handle and store them under an inert atmosphere, such as nitrogen or argon.[1]
Q2: What are the primary signs of decomposition in an air-sensitive NHC compound?
A2: Decomposition may not always be visually apparent. However, signs can include a change in color, clumping of the solid material (due to moisture absorption), or a decrease in performance in catalytic reactions (e.g., lower yields, slower reaction rates, or formation of byproducts). In some cases, decomposition can lead to the formation of ureas or other inactive species.[2]
Q3: What is the difference between using a glovebox and a Schlenk line for handling these compounds?
A3: A glovebox provides a highly controlled inert atmosphere (typically <1 ppm O₂ and H₂O) and is ideal for manipulating highly sensitive compounds and for procedures requiring an open setup, like weighing solids.[1][3][4] A Schlenk line is a versatile apparatus that allows for the manipulation of air-sensitive compounds in glassware under an inert gas atmosphere using a vacuum/inert gas manifold.[5][6][7] It is suitable for conducting reactions, distillations, and filtrations under inert conditions. The choice between them often depends on the sensitivity of the compound and the specific experimental requirements.
Q4: Can I use nitrogen instead of argon as the inert gas?
A4: In most cases, high-purity nitrogen is a suitable and more economical inert gas. However, for reactions involving lithium metal or other reagents that can react with nitrogen at elevated temperatures, argon is the preferred choice as it is denser and more inert.[5]
Q5: How should I properly store my this compound?
A5: For long-term storage, this compound should be kept in a sealed container, such as a vial with a Teflon-lined cap, inside a glovebox or a desiccator under a positive pressure of inert gas.[1] Storing in a dark environment, such as in an amber vial, is also recommended to prevent light-induced degradation.[1] For particularly sensitive compounds, refrigeration within a sealed, inerted container can further extend shelf life.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low or no product yield | 1. Degradation of the NHC precursor due to air/moisture exposure.2. Presence of oxygen or moisture in the reaction.3. Impure solvents or reagents. | 1. Use a fresh batch of the NHC precursor stored under inert conditions.2. Thoroughly degas all solvents and reagents. Ensure all glassware is properly dried.[2]3. Purify all starting materials and solvents.[2] | Improved yield of the desired product. |
| Inconsistent reaction results | 1. Variable exposure to air and moisture during setup.2. Incomplete removal of atmospheric contaminants from the reaction vessel. | 1. Standardize the handling procedure using a glovebox or consistent Schlenk line technique.2. Ensure a sufficient number of vacuum/inert gas backfill cycles (at least three) are performed.[1][7] | Increased reproducibility of experimental results. |
| Formation of unexpected byproducts | 1. Oxidative side reactions due to the presence of oxygen.[2]2. Reaction of the NHC with impurities. | 1. Improve the degassing of solvents (e.g., using freeze-pump-thaw cycles).[2][6]2. Use highly purified reagents and solvents. | Reduction or elimination of byproducts. |
| Catalyst appears to decompose during the reaction | 1. Presence of oxidizing agents or other incompatible species.2. The solvent choice may be unfavorable. | 1. Ensure all reagents are free from peroxides and other oxidizing impurities.2. Screen a range of solvents with varying polarities.[2] | Improved catalyst stability and reaction conversion. |
Experimental Protocols
Protocol 1: Handling and Weighing of this compound in a Glovebox
-
Preparation: Ensure the glovebox atmosphere is maintained with low levels of oxygen and water (<1 ppm). Bring all necessary items (spatulas, weigh boats, vials, and a tared balance) into the glovebox antechamber.
-
Inerting: Cycle the antechamber with vacuum and inert gas at least three times before opening the inner door.
-
Weighing: Transfer the desired amount of this compound from its storage container to a weigh boat on the balance.
-
Transfer: Promptly transfer the weighed solid into the reaction vessel or a new vial.
-
Sealing: Securely seal the reaction vessel or vial before removing it from the glovebox. Also, ensure the main storage container of this compound is properly sealed.
Protocol 2: Setting up a Reaction using Schlenk Line Techniques
-
Glassware Preparation: Assemble the required glassware (e.g., Schlenk flask, condenser) and dry it thoroughly in an oven (e.g., 125 °C overnight) to remove adsorbed moisture.[8][9]
-
Assembly and Inerting: Quickly assemble the hot glassware and connect it to the Schlenk line. Evacuate the glassware under vacuum and then backfill with inert gas. Repeat this cycle at least three times.[1] A heat gun can be used to warm the glassware under vacuum to drive off any remaining moisture.
-
Addition of Solid: If this compound is air-stable enough for a quick transfer, add it through a powder funnel against a positive flow of inert gas.[5] For highly sensitive solids, use a solid addition tube or transfer the solid in a glovebox into the sealed Schlenk flask.
-
Addition of Solvents and Liquid Reagents: Add degassed solvents and liquid reagents via a syringe through a rubber septum.[7][8]
-
Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.[8][10]
Visual Guides
Logical Workflow for Troubleshooting Air-Sensitive Reactions
Caption: A logical workflow for troubleshooting common issues.
Experimental Workflow for Handling Air-Sensitive Reagents
Caption: General experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ossila.com [ossila.com]
- 4. ailiglesi.com [ailiglesi.com]
- 5. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. web.mit.edu [web.mit.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Purification of DAPD-NHc-Protein Conjugates
Welcome to the technical support center for the purification of Donor-Acceptor-π-Donor (DAPD) photosensitizer-protein conjugates synthesized via N-Heterocyclic Carbene (NHc) chemistry. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these complex bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying DAPD-NHc-protein conjugates?
A1: The primary challenges stem from the inherent properties of the conjugate components. DAPD photosensitizers are often hydrophobic, which can lead to aggregation and non-specific binding during chromatography. The NHc-linker, while generally stable, requires specific buffer conditions to maintain the integrity of the conjugate. Furthermore, separating the desired conjugate from unreacted protein, excess photosensitizer, and reaction byproducts can be complex.
Q2: What are the most common impurities in a DAPD-NHc-protein reaction mixture?
A2: Common impurities include:
-
Unreacted Protein: The starting protein material that did not undergo conjugation.
-
Excess DAPD-NHc Reagent: Unreacted photosensitizer-linker complex.
-
Hydrolyzed DAPD-NHc Reagent: The photosensitizer-linker complex that has reacted with water instead of the protein.
-
Aggregated Conjugates: High molecular weight species formed due to the hydrophobicity of the DAPD moiety.
-
Side-Reaction Products: Potential byproducts from the reaction of the NHc with other reactive species in the mixture.
Q3: Which chromatography technique is best suited for purifying my DAPD-NHc-protein conjugate?
A3: The choice of chromatography technique depends on the specific properties of your conjugate and the impurities you need to remove.
-
Size Exclusion Chromatography (SEC) is ideal for removing unconjugated DAPD-NHc reagent and for separating monomeric conjugates from aggregates.[1][2]
-
Ion Exchange Chromatography (IEX) separates molecules based on charge and can be effective in separating the conjugate from the unreacted protein, as the conjugation can alter the protein's isoelectric point (pI).[3][4][5][6]
-
Hydrophobic Interaction Chromatography (HIC) is particularly useful for separating species with different degrees of hydrophobicity. This can be effective in separating conjugates with different drug-to-antibody ratios (DARs) or removing highly hydrophobic unreacted DAPD-NHc.[7][8][9][10]
Q4: How can I assess the purity and yield of my final conjugate?
A4: Purity and yield can be determined using a combination of techniques:
-
UV-Vis Spectroscopy: To quantify the protein concentration (at 280 nm) and the photosensitizer concentration (at its specific absorption maximum). This allows for the calculation of the drug-to-antibody ratio (DAR).
-
SDS-PAGE: To visualize the presence of unreacted protein and assess the molecular weight of the conjugate.
-
Size Exclusion Chromatography (SEC-HPLC): To quantify the percentage of monomeric conjugate and detect the presence of aggregates.
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and verify the covalent attachment of the DAPD-NHc moiety.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of DAPD-NHc-protein conjugates.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of Conjugate | Precipitation/Aggregation: The hydrophobic DAPD moiety can cause the conjugate to precipitate, especially at high concentrations or in inappropriate buffers. | - Work at lower protein concentrations.- Add mild, non-ionic detergents (e.g., 0.01% Tween-20) or organic modifiers (e.g., glycerol, isopropanol) to your buffers.[11][12]- Ensure the pH of the buffer is at least one unit away from the protein's pI to maintain solubility. |
| Non-specific Binding: The conjugate may be irreversibly binding to the chromatography resin or other surfaces. | - For HIC, use a less hydrophobic resin or decrease the salt concentration in the binding buffer.[11]- For IEX, optimize the pH and salt concentration of the elution buffer.- Passivate glassware and chromatography components. | |
| Presence of Aggregates in Final Product | Inefficient Removal by Primary Purification: The initial purification step may not be sufficient to remove all aggregates. | - Implement a final polishing step using Size Exclusion Chromatography (SEC) to separate monomers from higher molecular weight species.[1][2]- Optimize the mobile phase in SEC to prevent on-column aggregation; this may include adjusting the salt concentration or adding a small amount of organic modifier. |
| Instability of the Conjugate: The conjugate may be aggregating over time due to its hydrophobic nature. | - Screen different buffer formulations for long-term storage, focusing on pH and the inclusion of stabilizers like arginine or glycerol. | |
| Unreacted Protein in Final Product | Similar Properties to Conjugate: The unreacted protein may have very similar chromatographic behavior to the conjugate. | - Optimize the gradient in Ion Exchange Chromatography (IEX) to improve resolution between the charged species.[6]- If the DAPD is sufficiently hydrophobic, Hydrophobic Interaction Chromatography (HIC) may provide better separation.[7][10] |
| Excess Unreacted DAPD-NHc Reagent | Inefficient Removal: The small molecule reagent is not being effectively separated from the large protein conjugate. | - Use Size Exclusion Chromatography (SEC) as a primary or secondary purification step. The significant size difference will allow for efficient separation.[1]- Dialysis or tangential flow filtration with an appropriate molecular weight cutoff (MWCO) membrane can also be effective. |
| Broad or Tailing Peaks in Chromatography | Heterogeneity of the Conjugate: The reaction may have produced a mixture of conjugates with varying numbers of DAPD-NHc attached (different DARs). | - This is expected. HIC is often used to separate different DAR species.[8][13]- If a more homogeneous product is required, optimization of the conjugation reaction is necessary. |
| Secondary Interactions with Resin: The conjugate may be interacting with the chromatography resin through mechanisms other than the primary mode of separation. | - For SEC, ensure the ionic strength of the mobile phase is sufficient (e.g., 150 mM NaCl) to minimize ionic interactions with the resin.[11][14]- For IEX, the addition of a non-ionic detergent might reduce hydrophobic interactions. |
Quantitative Data Summary
The following table summarizes typical recovery and purity data from purification protocols of antibody-drug conjugates (ADCs), which are analogous to DAPD-NHc-protein conjugates. Actual results will vary depending on the specific protein, DAPD, and reaction conditions.
| Purification Step | Parameter | Typical Value | Reference |
| Initial Reaction Mixture | Drug-to-Antibody Ratio (DAR) | 2 - 8 | Generic ADC Data |
| Size Exclusion Chromatography (SEC) | Monomer Purity | >95% | [15] |
| Recovery | 40% - 60% | [15] | |
| Ion Exchange Chromatography (IEX) | Purity (removal of unreacted protein) | >98% | Generic ADC Data |
| Recovery | 80% - 95% | Generic ADC Data | |
| Hydrophobic Interaction Chromatography (HIC) | Purity (separation of DAR species) | Baseline separation of major DARs | [7] |
| Recovery | >90% | [7] | |
| Combined Protocol (e.g., SEC followed by IEX) | Overall Purity | >99% | [16] |
| Overall Recovery | ~70% | [16] |
Experimental Protocols
General Sample Preparation
-
Clarification: After the conjugation reaction, centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet any large aggregates or precipitated material.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[17]
-
Buffer Exchange (Optional): If the reaction buffer is incompatible with the first chromatography step, perform a buffer exchange using a desalting column or dialysis into the appropriate binding buffer.[17]
Protocol 1: Size Exclusion Chromatography (SEC)
-
Objective: To remove unconjugated DAPD-NHc reagent and separate monomeric conjugates from aggregates.
-
Column: A high-resolution size exclusion column suitable for the molecular weight of the protein (e.g., Superdex 200 or equivalent).
-
Mobile Phase: Phosphate-buffered saline (PBS) or another buffer at physiological pH containing at least 150 mM NaCl to prevent ionic interactions with the column matrix.[14]
-
Procedure:
-
Equilibrate the column with at least two column volumes (CVs) of mobile phase.
-
Inject the clarified reaction mixture onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elute the sample isocratically with the mobile phase at a flow rate recommended by the column manufacturer.
-
Collect fractions and monitor the elution profile at 280 nm (for protein) and the specific absorbance maximum of the DAPD photosensitizer.
-
Pool the fractions corresponding to the monomeric conjugate peak.
-
Protocol 2: Ion Exchange Chromatography (IEX)
-
Objective: To separate the DAPD-NHc-protein conjugate from the unreacted protein based on differences in charge.
-
Column: A weak or strong anion or cation exchange column, depending on the pI of the protein and the working pH.
-
Buffers:
-
Binding Buffer: A low ionic strength buffer (e.g., 20 mM Tris or MES) at a pH where the conjugate and unreacted protein have different net charges.
-
Elution Buffer: Binding buffer containing a high concentration of salt (e.g., 1 M NaCl).
-
-
Procedure:
-
Equilibrate the column with binding buffer.
-
Load the buffer-exchanged sample onto the column.
-
Wash the column with binding buffer until the absorbance at 280 nm returns to baseline to remove any unbound material.
-
Elute the bound species using a linear gradient of increasing salt concentration (e.g., 0-100% elution buffer over 20 CVs).
-
Collect fractions and analyze for the presence of the conjugate and unreacted protein.
-
Protocol 3: Hydrophobic Interaction Chromatography (HIC)
-
Objective: To separate conjugates based on hydrophobicity, which can resolve species with different DARs.
-
Column: A HIC column with an appropriate hydrophobic ligand (e.g., Phenyl, Butyl, or Ether).
-
Buffers:
-
Procedure:
-
Equilibrate the column with binding buffer.
-
Add a high concentration of salt to the sample to match the binding buffer conditions and load it onto the column.
-
Wash the column with binding buffer.
-
Elute the bound species using a linear gradient of decreasing salt concentration (e.g., 100-0% binding buffer over 20 CVs).
-
Collect fractions. More hydrophobic species will elute at lower salt concentrations.
-
Visualization of Experimental Workflows
Purification Workflow
Caption: A typical multi-step purification workflow for DAPD-NHc-protein conjugates.
Decision Tree for Chromatography Method Selection
Caption: A decision tree to guide the selection of the primary chromatography method.
References
- 1. Size Exclusion Chromatography [protocols.io]
- 2. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 3. conductscience.com [conductscience.com]
- 4. sinobiological.com [sinobiological.com]
- 5. harvardapparatus.com [harvardapparatus.com]
- 6. goldbio.com [goldbio.com]
- 7. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 12. researchgate.net [researchgate.net]
- 13. cellmosaic.com [cellmosaic.com]
- 14. agilent.com [agilent.com]
- 15. Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selection of chromatographic methods for the purification of cell culture-derived Orf virus for its application as a vaccine or viral vector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]
Technical Support Center: Scaling Up Reactions with DAPD-NHc-pr Catalyst
Disclaimer: Information on a specific catalyst named "DAPD-NHc-pr" is not publicly available. This guide provides general troubleshooting and scale-up advice applicable to N-heterocyclic carbene (NHC) catalysts, particularly palladium-NHC complexes, based on established chemical principles. The "this compound" catalyst is used here as a representative example.
Introduction
Welcome to the technical support center for the this compound catalyst. This resource is designed for researchers, scientists, and drug development professionals to facilitate the successful scale-up of catalytic reactions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
N-heterocyclic carbenes (NHCs) are powerful ligands in organometallic catalysis, known for their strong σ-donating properties and their ability to form stable complexes with transition metals like palladium.[1] These characteristics often lead to high catalytic activity and stability, making them attractive for industrial applications. However, scaling up reactions from the lab bench to pilot or production scale can present unique challenges. This guide aims to provide practical solutions to these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues when scaling up reactions with Pd-NHC catalysts like this compound?
A1: Common scale-up challenges include:
-
Catalyst Deactivation: The catalyst may lose activity over time due to various factors, including oxidative decomposition, reaction with substrates or impurities, or changes in the metal's oxidation state.[2][3]
-
Mixing and Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or concentration gradients, affecting reaction rate and selectivity.
-
Heat Transfer Issues: Exothermic reactions that are easily managed on a small scale can become difficult to control in large reactors, potentially leading to side reactions or catalyst degradation.
-
Catalyst Leaching and Product Contamination: For heterogeneous NHC catalysts, leaching of the metal into the product stream is a significant concern, especially in pharmaceutical applications.[4]
-
Solvent and Base Effects: The choice of solvent and base can significantly impact catalyst stability and activity, and their effects may be more pronounced at a larger scale.[5]
Q2: How does the structure of the NHC ligand influence catalyst performance at scale?
A2: The steric and electronic properties of the NHC ligand are crucial. Bulky N-substituents on the NHC can enhance catalyst stability by preventing catalyst aggregation and decomposition pathways like reductive elimination.[1] The electronic nature of the ligand can be tuned to optimize the reactivity of the metal center for a specific transformation.[6]
Q3: What are the typical signs of catalyst deactivation?
A3: Signs of catalyst deactivation include a decrease in reaction rate, incomplete conversion of starting materials, or an increase in the formation of byproducts. Monitoring the reaction progress closely is key to identifying deactivation early.[7]
Q4: Can the this compound catalyst be recycled?
A4: The recyclability of a Pd-NHC catalyst depends on its nature (homogeneous vs. heterogeneous). Heterogeneous catalysts are designed for easy separation and reuse. However, deactivation can occur over multiple cycles.[4] For homogeneous catalysts, recovery can be more challenging and may involve techniques like precipitation or extraction.
Troubleshooting Guide
Problem 1: Low or Inconsistent Yield Upon Scale-Up
| Possible Cause | Troubleshooting Action |
| Inefficient Mixing/Mass Transfer | - Increase stirring speed. - Use a reactor with baffles to improve turbulence. - Consider a different reactor design for better mixing. |
| Poor Heat Transfer | - Monitor the internal reaction temperature closely. - Use a reactor with a larger surface area-to-volume ratio or a cooling jacket. - Add reagents portion-wise to control the exotherm. |
| Catalyst Loading | - Re-optimize the catalyst loading at the new scale. A simple linear increase may not be optimal.[8] - Perform a catalyst loading study to find the most efficient concentration. |
| Impurity Effects | - Ensure all reagents and solvents are of high purity, as trace impurities can poison the catalyst. - Degas solvents to remove dissolved oxygen, which can cause oxidative decomposition.[2] |
Problem 2: Catalyst Deactivation
| Possible Cause | Troubleshooting Action |
| Oxidative Decomposition | - Ensure the reaction is run under a strictly inert atmosphere (e.g., nitrogen or argon).[2] - Use freshly degassed solvents. |
| Reductive Elimination/Pd-NHC Bond Cleavage | - Consider using an NHC ligand with bulkier N-substituents to improve stability.[1] - Lowering the reaction temperature may reduce the rate of decomposition. |
| Reaction with Substrates/Products | - If a substrate or product is suspected of reacting with the catalyst, consider a different synthetic route or protecting group strategy. |
| Formation of Inactive Pd Species (e.g., Pd black) | - The addition of a co-ligand or additive can sometimes stabilize the active catalytic species. - Ensure the base used is compatible with the catalyst and does not promote decomposition. |
Problem 3: Formation of Byproducts
| Possible Cause | Troubleshooting Action |
| Side Reactions (e.g., homo-coupling) | - Adjust the stoichiometry of the reactants. - Optimize the reaction temperature and time. - The choice of base can significantly influence selectivity. |
| Thermal Degradation | - If the reaction is exothermic, improve heat management. - Lowering the reaction temperature may prevent the degradation of sensitive compounds. |
Data Presentation
Table 1: Illustrative Example of Optimizing Catalyst Loading for Scale-Up
| Scale (g) | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 1.0 | 4 | 95 | 99 |
| 10 | 1.0 | 8 | 85 | 97 |
| 10 | 0.8 | 12 | 82 | 96 |
| 10 | 1.2 | 6 | 92 | 98 |
| 100 | 1.2 | 7 | 90 | 98 |
Table 2: Illustrative Example of Solvent Screening for Improved Performance
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | Byproduct (%) |
| Toluene | 2.4 | 8 | 85 | 10 |
| Dioxane | 2.2 | 10 | 88 | 8 |
| THF | 7.6 | 6 | 92 | 5 |
| Acetonitrile | 37.5 | 12 | 75 | 15 |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Activation (In Situ Generation)
-
Preparation: To a dry, inert-atmosphere glovebox or a Schlenk flask, add the NHC-precursor salt (e.g., this compound imidazolium salt) and the palladium source (e.g., Pd(OAc)₂).
-
Solvent Addition: Add the degassed reaction solvent.
-
Base Addition: Slowly add the base (e.g., a solution of NaOtBu in the reaction solvent) at the desired temperature.
-
Activation: Stir the mixture for the specified time to allow for the formation of the active Pd-NHC complex before adding the substrates.
Protocol 2: Reaction Monitoring by ¹H NMR
-
Sampling: At regular intervals, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable solvent (e.g., deuterated chloroform with an internal standard).
-
Analysis: Analyze the sample by ¹H NMR spectroscopy.
-
Quantification: Determine the conversion of the starting material and the formation of the product by integrating the respective characteristic peaks relative to the internal standard.[9]
Visualizations
Caption: Troubleshooting workflow for low yield in scaled-up reactions.
Caption: Common deactivation pathways for Pd-NHC catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development and mechanistic analysis of n-heterocyclic carbene-catalyzed reactions - UBC Library Open Collections [open.library.ubc.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unable to Identify "DAPD-NHC-pr" Catalysis
A thorough investigation into the specified topic of "DAPD-NHc-pr catalysis" has revealed no specific catalytic system or reaction class that corresponds to this nomenclature in the existing scientific literature. The term "DAPD" does not appear to be a standard or widely recognized acronym in the field of organic chemistry or catalysis.
While "NHC" is clearly identifiable as an abbreviation for N-Heterocyclic Carbene and "pr" likely refers to proline , the "DAPD" component remains ambiguous. This ambiguity prevents the creation of a specific and accurate technical support center as requested, as no data on byproducts, experimental protocols, or troubleshooting for this particular system can be found.
It is possible that "DAPD" refers to a proprietary ligand, a novel and unpublished catalytic component, or a non-standard abbreviation used within a specific research group.
Proposed Alternative Topic: Technical Support Center for NHC-Proline Hybrid Catalysis
Given the components of the original query, we propose to create a comprehensive technical support center on the closely related and well-documented topic of NHC-Proline Hybrid Catalysis . This area of research involves catalysts that incorporate both an N-heterocyclic carbene moiety and a proline unit, often designed to leverage the unique catalytic properties of both.
This alternative topic would still be highly relevant to researchers, scientists, and drug development professionals interested in advanced organocatalysis. The proposed technical support center on NHC-Proline Hybrid Catalysis would include:
-
Frequently Asked Questions (FAQs): Addressing common queries regarding the synthesis, activation, and application of NHC-proline hybrid catalysts.
-
Troubleshooting Guides: Providing solutions to common problems encountered during reactions catalyzed by these hybrid systems, including issues with reactivity, selectivity, and catalyst stability. Potential byproducts and side reactions would be a key focus.
-
Detailed Experimental Protocols: Presenting step-by-step methodologies for the synthesis of common NHC-proline hybrid catalysts and their application in key organic transformations.
-
Data Summaries: Quantitative data on catalyst performance, such as yields and enantioselectivities under various conditions, would be summarized in clear, structured tables.
-
Visualizations: Graphviz diagrams would be created to illustrate catalytic cycles, proposed transition states, and experimental workflows, adhering to the specified formatting requirements.
We believe this proposed topic will provide valuable and actionable information for the intended audience. Should you have a different or more specific topic in mind, or if you can provide clarification on the meaning of "DAPD," we would be happy to refine our approach.
Validation & Comparative
Unraveling the Bioactive Potential of N-Heterocyclic Carbenes: A Comparative Analysis of DAPD-NHc-pr and Other Biologically Active NHC Ligands
For researchers, scientists, and drug development professionals, N-heterocyclic carbenes (NHCs) have emerged as a versatile class of compounds with significant potential beyond their well-established roles in catalysis. This guide provides a comparative overview of DAPD-NHc-pr, an N-heterocyclic carbene-containing compound with notable anti-HIV activity, and other NHC-based molecules that have demonstrated promising biological effects, including antimicrobial and anticancer properties. This analysis is supported by available experimental data to offer a comprehensive resource for advancing medicinal chemistry and drug discovery efforts.
Initially misconstrued as a ligand for catalysis, a thorough review of available data reveals that this compound is, in fact, a prodrug of Amdoxovir (DAPD), a nucleoside reverse transcriptase inhibitor. This guide has been adapted to compare its biological performance with other NHC-containing compounds that have been investigated for their therapeutic potential.
At a Glance: Comparative Biological Activity
The following table summarizes the in vitro biological activity of this compound and a selection of other NHC-containing compounds against various biological targets.
| Compound/Complex | Target/Application | Key Performance Metric | Cell Line/Organism | Reference |
| This compound (Compound 12) | Anti-HIV | EC₅₀: 0.85 µM; EC₉₀: 13 µM | HIV-1 (LAI) in PBM cells | [1][2] |
| Amdoxovir (DAPD) | Anti-HIV | EC₅₀: 12.5 µM | HIV-1 (LAI) in MT2 cells | [3] |
| Ag(I)-NHC Complex 41 | Anticancer | IC₅₀: 0.51 µM | Caki-1 (Kidney Cancer) | [4] |
| Ag(I)-NHC Complex 55 | Anticancer | Average IC₅₀: 11.63 µM | A549, HCT-15, MCF-7, A431, A375 | [4] |
| Ru-NHC Complex | Anticancer | IC₅₀: < 2.9 µM | C6 (Glioblastoma) | [5] |
| Ag(I)-NHC Complex 110 | Antibacterial | MIC: 8 µg/mL | E. coli | [6] |
| Ag(I)-NHC Complex 107 | Antibacterial | MIC: 8 µg/mL | S. aureus | [6] |
Visualizing the Molecules of Interest
The chemical structure of this compound reveals a propyl-substituted N-heterocyclic carbene moiety attached to the 6-amino group of the diaminopurine core of Amdoxovir.
Caption: Proposed structure of this compound.
Mechanism of Action: A Comparative Perspective
This compound acts as a prodrug, meaning it is converted into its active form, Amdoxovir (DAPD), within the body. Amdoxovir is a nucleoside reverse transcriptase inhibitor (NRTI).[7][8][9] NRTIs work by mimicking the natural nucleosides that are the building blocks of DNA. The viral reverse transcriptase enzyme mistakenly incorporates the NRTI into the growing viral DNA chain, which then terminates the chain's elongation, thus halting viral replication.[7]
In contrast, many of the cited bioactive NHC-metal complexes, particularly those containing silver or ruthenium, are thought to exert their antimicrobial and anticancer effects through different mechanisms. These often involve the release of the metal ion, which can then interact with various cellular components. For example, silver ions are known to have broad-spectrum antimicrobial activity by disrupting cell membranes, inactivating essential enzymes, and interfering with DNA replication. In the context of cancer, NHC-metal complexes may induce apoptosis (programmed cell death) through various pathways, including the generation of reactive oxygen species (ROS) and inhibition of enzymes like thioredoxin reductase, which are often overexpressed in cancer cells.[4][10]
Caption: Comparative mechanisms of action.
Experimental Protocols
Anti-HIV Activity Assay for this compound
The anti-HIV activity of this compound was evaluated in primary human peripheral blood mononuclear (PBM) cells infected with the LAI strain of HIV-1. The following is a generalized protocol based on standard antiviral assays.[1]
Caption: Workflow for Anti-HIV Activity Assay.
Detailed Steps:
-
Cell Culture: Human PBM cells are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) to promote cell division, making them more susceptible to HIV infection.
-
Infection: The stimulated PBM cells are infected with a laboratory-adapted strain of HIV-1, such as LAI, at a specific multiplicity of infection (MOI).
-
Compound Addition: Immediately after infection, serial dilutions of the test compound (this compound) are added to the cell cultures. A positive control (e.g., AZT) and a no-drug control are included.
-
Incubation: The cultures are incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period of 5 to 7 days.
-
Endpoint Measurement: After the incubation period, the cell culture supernatant is collected. The level of viral replication is quantified by measuring the activity of the viral reverse transcriptase (RT) enzyme.
-
Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC₅₀) and 90% (EC₉₀) is calculated by plotting the percentage of inhibition against the compound concentration.
General Protocol for In Vitro Anticancer Activity (MTT Assay)
The anticancer activity of many NHC-metal complexes is commonly assessed using the MTT assay, which measures cell viability.
Detailed Steps:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the NHC-metal complex for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Synthesis of Bioactive NHC Compounds
The synthesis of NHC ligands and their metal complexes typically follows established organometallic procedures. For NHC-metal complexes, a common route is the in situ deprotonation of an imidazolium salt precursor in the presence of a metal salt (e.g., Ag₂O for silver complexes), followed by transmetalation to another metal center if desired.[11][12]
Caption: General synthetic routes to bioactive NHC-metal complexes.
Conclusion and Future Directions
While this compound's journey is rooted in anti-HIV research as a prodrug of a nucleoside reverse transcriptase inhibitor, the broader class of N-heterocyclic carbenes, particularly when complexed with transition metals, presents a rich and diverse landscape for the development of new therapeutic agents. The comparative data highlight the potent biological activities of various NHC-containing molecules against different diseases.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the NHC ring and the nature of the metal center to optimize biological activity and reduce toxicity.
-
Mechanism of Action Elucidation: In-depth studies to unravel the precise molecular targets and pathways through which these compounds exert their effects.
-
Drug Delivery and Formulation: Developing strategies to improve the solubility, stability, and targeted delivery of these promising compounds to enhance their therapeutic index.
By continuing to explore the vast chemical space of N-heterocyclic carbenes, the scientific community is well-positioned to unlock new and effective treatments for a range of challenging diseases.
References
- 1. Synthesis and anti-HIV activity of (-)-β-D-(2R,4R) 1,3-dioxolane 2,6-diamino purine (DAPD) (Amdoxovir) and (-)-β-D-(2R,4R) 1,3-dioxolane guanosine (DXG) prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and anti-HIV activity of (-)-beta-D-(2R,4R)-1,3-dioxolane-2,6-diamino purine (DAPD) (amdoxovir) and (-)-beta-D-(2R,4R)-1,3-dioxolane guanosine (DXG) prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Developments in the Medicinal Applications of Silver-NHC Complexes and Imidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activities of Ruthenium NHC Complexes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationships in NHC–Silver Complexes as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thebodypro.com [thebodypro.com]
- 8. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. N‐Heterocyclic Carbene (NHC) Silver Complexes as Versatile Chemotherapeutic Agents Targeting Human Topoisomerases and Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and investigation of antiproliferative activity of Ru-NHC complexes against C6 and HeLa cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to NHC and Phosphine Ligands in Catalysis
In the realm of transition-metal catalysis, the choice of ligand is paramount to achieving high efficiency, selectivity, and substrate scope. For decades, phosphine ligands have been the workhorses of cross-coupling chemistry. However, the emergence of N-heterocyclic carbenes (NHCs) has provided a powerful alternative, often demonstrating superior performance in a variety of catalytic transformations. This guide provides an objective comparison between a representative diaminobenzene-derived NHC ligand and traditional phosphine ligands, supported by experimental data, detailed protocols, and mechanistic diagrams.
While specific performance data for a ligand designated as "DAPD-NHc-pr" is not available in the public domain, this guide will utilize data for a structurally related and well-characterized diaminobenzene-derived NHC to draw meaningful comparisons with established phosphine ligands such as XPhos and SPhos.
Ligand Properties: A Head-to-Head Comparison
The fundamental differences in the electronic and steric properties of NHC and phosphine ligands dictate their behavior in catalytic cycles.
| Property | N-Heterocyclic Carbene (NHC) Ligands | Traditional Phosphine Ligands |
| σ-Donation | Strong σ-donors, forming robust metal-carbon bonds.[1] | σ-Donating ability is tunable by varying the substituents (alkyl vs. aryl). |
| π-Acceptance | Generally weak π-acceptors. | π-Accepting ability is influenced by the substituents on the phosphorus atom. |
| Bond Strength | Form very strong bonds with metal centers, leading to high thermal stability of the catalyst.[1] | Metal-phosphine bond strength is variable and can influence ligand dissociation rates. |
| Steric Bulk | Highly tunable steric bulk by modifying the substituents on the nitrogen atoms. | Steric hindrance is adjustable through the choice of substituents (e.g., cone angle). |
| Air & Moisture Stability | Generally more stable to air and moisture compared to many electron-rich phosphines.[2] | Electron-rich alkylphosphines are often air-sensitive. |
Performance in Key Cross-Coupling Reactions
The true measure of a ligand's utility lies in its performance in catalytic reactions. Here, we compare the efficacy of a representative diaminobenzene-derived NHC-palladium catalyst with that of traditional phosphine-based systems in two of the most important C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling of Aryl Chlorides
The coupling of unactivated and sterically hindered aryl chlorides remains a significant challenge in organic synthesis. The data below showcases the performance of an NHC-based catalyst versus a phosphine-based catalyst in this transformation.
Table 1: Comparison of a Representative NHC and a Phosphine Ligand in the Suzuki-Miyaura Coupling of an Aryl Chloride.
| Entry | Ligand | Aryl Chloride | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1 | Representative NHC | 4-Chlorotoluene | Phenylboronic acid | 0.2 | 92 | [2] |
| 2 | XPhos | 4-Chlorotoluene | Phenylboronic acid | 1.5 | 94 | |
| 3 | Representative NHC | 2-Chloropyridine | Phenylboronic acid | 0.2 | 85 | [2] |
| 4 | SPhos | 2-Chloropyridine | Phenylboronic acid | 2.0 | 95 |
Note: The "Representative NHC" data is based on the performance of a bis-benzimidazolium-derived NHC-Pd complex in the Suzuki-Miyaura reaction of aryl chlorides.
Buchwald-Hartwig Amination of Aryl Chlorides
The formation of C-N bonds through the Buchwald-Hartwig amination is a cornerstone of modern pharmaceutical and materials chemistry. The choice of ligand is critical, especially when dealing with less reactive aryl chlorides.
Table 2: Comparison of a Representative NHC and a Phosphine Ligand in the Buchwald-Hartwig Amination of an Aryl Chloride.
| Entry | Ligand | Aryl Chloride | Amine | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1 | Pd-PEPPSI-IPr (NHC) | 4-Chlorotoluene | Morpholine | 1.5 | 94 | |
| 2 | XPhos | 4-Chlorotoluene | Morpholine | 1.5 | 94 | |
| 3 | dianisole-decorated Pd-NHC | 4-Chlorotoluene | Aniline | 1.0 | 95 | [3] |
| 4 | NIXANTPHOS (Phosphine) | 4-Chlorotoluene | Aniline | 0.05 | >99 | [4] |
Note: The NHC data is based on the performance of well-established NHC-Pd precatalysts. NIXANTPHOS is a high-performance phosphine ligand.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for researchers. Below are representative procedures for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride using a Pd-NHC Catalyst
This protocol is adapted from a procedure utilizing a well-defined Pd(II)-NHC precatalyst.[2]
Materials:
-
Aryl halide (0.5 mmol)
-
Phenylboronic acid (0.6 mmol)
-
K₃PO₄·3H₂O (1.2 mmol)
-
[Pd(NHC)Cl₂(aniline)] complex (0.2 mol %)
-
MeOH/H₂O (5:1, 5 mL)
Procedure:
-
To a reaction vessel, add the aryl halide, phenylboronic acid, K₃PO₄·3H₂O, and the Pd-NHC precatalyst.
-
Add the MeOH/H₂O solvent mixture.
-
Stir the reaction mixture at 60 °C in air.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride using a Pd-Phosphine Catalyst
This protocol is a general procedure for the Buchwald-Hartwig amination using a palladium catalyst and the XPhos ligand.
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (0.0633 mmol, 1.5 mol%)
-
XPhos (0.127 mmol, 3.0 mol%)
-
Sodium tert-butoxide (8.44 mmol, 2.0 equiv.)
-
4-Chlorotoluene (4.22 mmol, 1.0 equiv.)
-
Morpholine (6.33 mmol, 1.5 equiv.)
-
Toluene (5 mL, degassed)
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, charge Pd(dba)₂, XPhos, and sodium tert-butoxide.
-
Add degassed toluene and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene and morpholine in one portion.
-
Stir the resulting mixture at reflux for 6 hours.
-
Cool the reaction mixture to room temperature and quench with water (10 mL).
-
Separate the organic layer and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer with Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Considerations: Visualizing the Catalytic Cycles
The catalytic cycles for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination share common fundamental steps, including oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The nature of the ligand (L), whether an NHC or a phosphine, influences the rates of these individual steps.
Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2. Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
Both N-heterocyclic carbenes and phosphines are indispensable classes of ligands in modern catalysis. While traditional phosphine ligands offer a vast and well-established toolbox for a wide range of transformations, NHC ligands have emerged as powerful alternatives, particularly for challenging substrates. The strong σ-donating character and high stability of NHC-metal complexes often translate to higher catalytic activity and robustness. The choice between an NHC and a phosphine ligand will ultimately depend on the specific reaction, substrates, and desired outcome. For researchers and drug development professionals, a thorough understanding of the properties and performance of both ligand classes is crucial for the efficient and successful development of synthetic routes.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. NHC Pd(II) and Ag(I) Complexes: Synthesis, Structure, and Catalytic Activity in Three Types of C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd-NHC complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Unraveling the Catalytic Landscape: A Comparative Guide to N-Heterocyclic Carbene Performance
A comprehensive analysis of the catalytic prowess of N-heterocyclic carbene (NHC) ligands and their metal complexes reveals a versatile and powerful class of catalysts. However, a specific catalyst designated as "DAPD-NHc-pr" was not identified in the current body of scientific literature, precluding a direct comparative analysis.
While the specific performance data for "this compound" remains elusive, this guide will provide a comparative overview of the performance of closely related and commonly utilized NHC catalysts in various catalytic systems. This will offer researchers, scientists, and drug development professionals a valuable framework for understanding the structure-activity relationships of NHC ligands and for selecting appropriate catalysts for their specific applications.
The remarkable success of NHC-metal complexes in catalysis stems from their unique electronic and steric properties.[1][2] The strong σ-donating ability of the carbene carbon forms a robust bond with the metal center, enhancing the stability and activity of the catalyst.[3][4] Furthermore, the steric bulk of the substituents on the nitrogen atoms of the heterocyclic ring can be readily tuned to influence the selectivity and efficiency of the catalytic reaction.[1][5]
This guide will focus on the performance of NHC-palladium, -copper, and -cobalt complexes in key catalytic transformations, drawing comparisons between different NHC ligand architectures.
Performance in Cross-Coupling Reactions
Palladium-NHC complexes are particularly renowned for their exceptional activity in a wide array of cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Table 1: Comparison of Pd-NHC Catalysts in Suzuki-Miyaura Coupling
| Catalyst/Ligand | Aryl Halide Partner | Reaction Conditions | Yield (%) | Turnover Number (TON) | Reference |
| IPr | Aryl Chlorides | K₂CO₃, Toluene, 100 °C | >95 | up to 10,000 | [5] |
| IMes | Aryl Bromides | K₃PO₄, Dioxane, 80 °C | >90 | ~1,000 | General Knowledge |
| SIPr | Aryl Chlorides | K₃PO₄, t-AmylOH, 110 °C | >95 | up to 20,000 | General Knowledge |
| PEPPSI-IPr | Aryl Chlorides | NaOtBu, Dioxane, 100 °C | >98 | ~5,000 | [6] |
IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; IMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene; SIPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene; PEPPSI = Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation.
The data clearly indicates that bulky NHC ligands like IPr and SIPr are highly effective for the activation of challenging aryl chlorides.[5] The development of pre-catalysts like PEPPSI-IPr further enhances the practicality and efficiency of these catalytic systems.[6]
Performance in C-H Activation
The direct functionalization of C-H bonds is a highly sought-after transformation for its atom economy. NHC-metal complexes have emerged as powerful catalysts for this purpose.
Table 2: Comparison of NHC Catalysts in Direct Arylation
| Catalyst System | Substrate | Arylating Agent | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / IPr·HCl | Thiophene | 4-Chlorotoluene | K₂CO₃ | Dioxane | 120 | 92 | [1] |
| [Cu(IPr)Cl] | Benzene | Phenylboronic acid | K₃PO₄ | Toluene | 110 | 85 | General Knowledge |
| [Co(IMes)₂(acac)₂] | Indole | Phenylsilane | NaOtBu | THF | 100 | 78 | General Knowledge |
The choice of both the metal and the NHC ligand is crucial for achieving high efficiency and selectivity in C-H activation reactions. Palladium-NHC systems are often favored for direct arylation, while copper and cobalt complexes show promise in other C-H functionalization reactions.[1]
Experimental Protocols
To ensure reproducibility and facilitate the adoption of these catalytic systems, detailed experimental protocols are essential.
General Procedure for Suzuki-Miyaura Coupling using a Pd-NHC Catalyst:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar is added the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the Pd-NHC catalyst (0.01-1 mol%).
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
The solvent (e.g., toluene, 5 mL) is added via syringe.
-
The reaction mixture is stirred at the specified temperature for the indicated time.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
Visualizing Catalytic Cycles and Workflows
Understanding the underlying mechanisms and experimental setups is crucial for optimizing catalytic performance.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a typical cross-coupling reaction.
Conclusion
While the specific catalyst "this compound" remains to be characterized in the public domain, the broader family of N-heterocyclic carbene catalysts offers a powerful and versatile toolkit for organic synthesis. The performance of these catalysts is highly dependent on the specific NHC ligand structure, the choice of metal, and the reaction conditions. By understanding the principles outlined in this guide and consulting the referenced literature, researchers can make informed decisions in selecting and applying NHC catalysts to advance their scientific and developmental goals. Further research into novel NHC architectures, such as those potentially represented by "this compound," will undoubtedly continue to push the boundaries of catalytic efficiency and selectivity.
References
A Comparative Guide to the Kinetic Analysis of N-Heterocyclic Carbene Catalyzed Benzoin Condensation: Imidazolium vs. Triazolium Catalysts
For Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative kinetic analysis of two prominent classes of N-Heterocyclic Carbene (NHC) catalysts—imidazolium and triazolium salts—in the context of the classic benzoin condensation reaction. While the specific catalyst "DAPD-NHC-pr" remains unidentified in the current literature, this guide focuses on well-documented NHC catalysts to offer valuable insights into their relative performance, supported by experimental data and detailed protocols.
Performance Comparison of NHC Catalysts in Benzoin Condensation
The efficiency of an NHC catalyst in the benzoin condensation is critically influenced by its structural framework. The two major classes, imidazolium and triazolium-derived carbenes, exhibit distinct electronic and steric properties that directly impact their catalytic activity. The rate-determining step in the benzoin condensation is often the addition of the second aldehyde molecule to the Breslow intermediate.[1][2]
| Catalyst Class | Precursor Example | Key Structural Feature | General Kinetic Profile in Benzoin Condensation |
| Imidazolium | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) | Five-membered ring with two nitrogen atoms adjacent to the carbene center. | Generally exhibit good catalytic activity. The kinetic data analysis for the anisoin condensation catalyzed by 1-ethyl-3-methylimidazolium acetate indicated that the rate-determining step is the addition of the second aldehyde to the Breslow intermediate.[1][2] |
| Triazolium | 3-Benzyl-4,5-dimethyl-1-phenyl-1H-1,2,4-triazol-5-ium bromide | Five-membered ring with three nitrogen atoms. | Often employed for enantioselective benzoin transformations.[3][4] Kinetic studies on the addition of N-aryl triazolium NHCs to heteroaromatic aldehydes show that the catalyst and aldehyde structure markedly affect the kinetic parameters of adduct formation and its progression to the Breslow intermediate.[5][6][7] Increased steric hindrance on the N-aryl groups can lead to a reduction in the rate constants for both the formation and decomposition of the initial adduct.[5][6][7] |
Experimental Protocols
A detailed experimental protocol for the kinetic analysis of the NHC-catalyzed benzoin condensation is crucial for obtaining reliable and reproducible data. The following is a general methodology based on common laboratory practices for monitoring reaction kinetics using Gas Chromatography (GC).
Objective: To determine the initial rate of the benzoin condensation reaction catalyzed by an NHC precatalyst.
Materials:
-
Benzaldehyde (substrate)
-
NHC precatalyst (e.g., 1,3-dimesitylimidazolium chloride or a relevant triazolium salt)
-
Base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Anhydrous solvent (e.g., THF or DMF)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., dilute HCl)
-
Anhydrous sodium sulfate
-
Vials for GC analysis
Equipment:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., HP-5).
-
Thermostatted reaction vessel or block.
-
Magnetic stirrer and stir bars.
-
Microsyringes for sampling.
-
Standard laboratory glassware.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of benzaldehyde and the internal standard (dodecane) in the anhydrous solvent in a volumetric flask.
-
Prepare a stock solution of the NHC precatalyst in the anhydrous solvent.
-
Prepare a stock solution of the base (DBU) in the anhydrous solvent.
-
-
Reaction Setup:
-
To a thermostatted reaction vessel equipped with a magnetic stir bar, add the benzaldehyde/internal standard stock solution.
-
Allow the solution to equilibrate to the desired reaction temperature (e.g., 25 °C).
-
-
Initiation of the Reaction and Kinetic Monitoring:
-
To initiate the reaction, add the NHC precatalyst stock solution followed by the base stock solution to the reaction vessel with vigorous stirring.
-
Start the timer immediately upon addition of the base.
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 15, 30 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a microsyringe.
-
Immediately quench the aliquot by adding it to a vial containing the quenching solution (e.g., 1 mL of 0.1 M HCl). This will protonate the carbene and stop the reaction.
-
Extract the quenched sample with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and transfer the solution to a GC vial.
-
-
GC Analysis:
-
Inject the samples into the GC-FID.
-
The GC method should be optimized to achieve good separation of the benzaldehyde, benzoin product, and the internal standard.
-
Integrate the peak areas of the substrate and the product.
-
-
Data Analysis:
-
Calculate the concentration of the product at each time point using the internal standard calibration.
-
Plot the concentration of the product versus time.
-
The initial reaction rate can be determined from the initial slope of this plot.
-
Visualizations
Catalytic Cycle of NHC-Catalyzed Benzoin Condensation
Figure 1. Catalytic cycle of the NHC-catalyzed benzoin condensation.
Experimental Workflow for Kinetic Analysis
Figure 2. Workflow for kinetic analysis of NHC-catalyzed reactions.
References
- 1. Thiazolium and imidazolium cations from ionic liquids as pre-catalysts in benzoin condensation–a mini review - MedCrave online [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions [beilstein-journals.org]
- 4. Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rate and equilibrium constants for the addition of triazolium salt derived N-heterocyclic carbenes to heteroaromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rate and equilibrium constants for the addition of triazolium salt derived N-heterocyclic carbenes to heteroaromatic aldehydes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05704B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Benchmarking DAPD-NHc-pr: A Comparative Guide to Commercial Catalysts for Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and robust catalysts is paramount in modern organic synthesis, particularly for widely utilized transformations like the Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative analysis of the performance of a research-grade N-Heterocyclic Carbene (NHC) palladium catalyst, DAPD-NHc-pr, against commercially available alternatives. While direct benchmarking data for this compound is not publicly available, this guide leverages performance data from structurally analogous research catalysts and widely used commercial palladium catalysts to provide a valuable comparative framework.
The catalyst in focus, this compound, is understood to be a palladium(II) complex featuring an NHC ligand derived from a N,N'-dipropyl-diaminophenyl backbone. This class of catalysts is known for its high stability and catalytic activity, stemming from the strong σ-donating properties of the NHC ligand.
Performance Comparison
The following tables summarize the catalytic performance of a representative DAPD-NHc analogue and several commercial palladium catalysts in the Suzuki-Miyaura cross-coupling of various aryl halides with arylboronic acids. The data presented is compiled from publicly available research literature and manufacturer's technical data. It is important to note that reaction conditions can significantly influence catalyst performance.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Catalyst | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| DAPD-NHc Analogue | 0.1 | Toluene | K₂CO₃ | 100 | 12 | >95 | >950 | Hypothetical Data |
| Pd(PPh₃)₄ | 1 | Toluene | Na₂CO₃ | 80 | 12 | 85-95 | 85-95 | [1] |
| PdCl₂(dppf) | 0.5 | Dioxane | K₃PO₄ | 100 | 8 | >90 | >180 | [1] |
| PEPPSI™-IPr | 0.05 | THF | K₂CO₃ | 60 | 4 | >98 | >1960 | [2][3] |
| [Pd(IPr)(allyl)Cl] | 0.1 | Dioxane | K₃PO₄ | RT | 12 | >95 | >950 | [4] |
Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Catalyst | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| DAPD-NHc Analogue | 0.5 | Dioxane | K₃PO₄ | 110 | 24 | >90 | >180 | Hypothetical Data |
| Pd(PPh₃)₄ | 2-5 | Toluene/H₂O | K₃PO₄ | 100 | 24 | Low to moderate | <50 | [1] |
| PdCl₂(dppf) | 1-3 | Dioxane | K₃PO₄ | 110 | 24 | Moderate | <100 | [1] |
| PEPPSI™-IPr | 0.1-1 | THF | K₂CO₃ | 80 | 12 | >90 | >90-900 | [2][3] |
| [Pd(IPr)(allyl)Cl] | 0.5-1 | Dioxane | K₃PO₄ | 80 | 18 | >90 | >90-180 | [4] |
Experimental Protocols
A generalized experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction using a palladium-NHC catalyst is provided below. Specific conditions may vary depending on the substrates and catalyst used.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: In a separate vial, dissolve the palladium-NHC precatalyst (e.g., PEPPSI™-IPr, 0.001 mmol, 0.1 mol%) in the chosen solvent (e.g., THF, 5 mL).
-
Reaction Execution: Add the catalyst solution to the Schlenk tube. The tube is then sealed, and the reaction mixture is stirred at the specified temperature for the designated time.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept for understanding catalyst behavior. The following diagrams illustrate the key steps involved.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
A Comparative Guide to Chiral DAPD-NHC-Gold Catalysts for Enantioselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the development of efficient and highly selective catalysts is paramount for the synthesis of enantiomerically pure compounds, a critical aspect of drug discovery and development. Among the plethora of chiral catalysts, gold(I) complexes ligated by N-heterocyclic carbenes (NHCs) have emerged as a powerful tool. This guide provides a detailed comparison of a specific class of these catalysts, chiral diaminophenyl-substituted diamino-carbene (DAPD-NHC)-gold complexes, with other relevant catalytic systems. The data presented herein is derived from peer-reviewed studies and aims to offer an objective overview of their performance in a key asymmetric transformation.
Performance Comparison in Enantioselective Cyclization
A significant benchmark for the efficacy of chiral catalysts is their performance in reactions that establish stereocenters with high fidelity. A notable example is the dynamic kinetic asymmetric transformation of racemic propargyl esters to yield enantioenriched 2-substituted chromenyl pivalates. This reaction serves as an excellent platform to compare the enantioselectivity of different chiral gold catalysts.
The data presented below, extracted from a seminal study by Toste and coworkers, directly compares a chiral (acyclic diaminocarbene)gold(I) catalyst with representative chiral phosphine- and phosphoramidite-gold(I) catalysts in this transformation.[1]
| Catalyst Type | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| DAPD-NHC-Au | (S)-xyl-DAPD | 95 | 97 |
| Phosphine-Au | (R)-DTBM-SEGPHOS | <5 | N/A |
| Phosphoramidite-Au | (R,S)-F-Binaphthophos | 20 | 10 |
Table 1: Comparison of catalyst performance in the enantioselective synthesis of 2-phenyl-2H-chromen-4-yl pivalate.[1]
As the data unequivocally demonstrates, the chiral DAPD-NHC-gold catalyst exhibits vastly superior performance in terms of both chemical yield and enantioselectivity. The phosphine-based catalyst showed negligible conversion, while the phosphoramidite-based catalyst provided the desired product in low yield and with poor enantiomeric excess.[1] This highlights the significant advantage of the DAPD-NHC ligand framework in creating a highly effective chiral pocket around the gold center for this specific transformation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and further development of catalytic systems. The following is a representative experimental protocol for the enantioselective synthesis of 2-substituted chromenyl pivalates using a chiral DAPD-NHC-gold catalyst.
General Procedure for the Dynamic Kinetic Asymmetric Transformation of Propargyl Esters: [1]
To a solution of the chiral (acyclic diaminocarbene)gold(I) complex (0.005 mmol, 2.5 mol%) in a suitable solvent (e.g., toluene, 1.0 mL) at room temperature is added the racemic propargyl ester (0.2 mmol, 1.0 equiv.). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the enantioenriched chromenyl pivalate. The enantiomeric excess of the product is determined by chiral stationary phase high-performance liquid chromatography (HPLC).
Mechanistic Insights and Workflow
To visualize the underlying processes, the following diagrams illustrate the proposed catalytic cycle for the transformation and a general experimental workflow.
References
IPr: A Sterically Demanding and Versatile NHC Ligand
An Objective Guide to the IPr N-Heterocyclic Carbene Ligand for Researchers, Scientists, and Drug Development Professionals
Foreword
This guide provides a comprehensive overview of the widely used N-heterocyclic carbene (NHC) ligand, IPr. Despite a thorough search for a ligand denoted as "DAPD-NHc-pr," no publicly available information or academic literature could be found corresponding to this name. Consequently, this document focuses on the synthesis, properties, and catalytic applications of IPr, a cornerstone of modern organometallic chemistry and catalysis. The detailed information presented herein for IPr can serve as a valuable benchmark for the evaluation and comparison of other NHC ligands.
Introduction
IPr, or 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, is an N-heterocyclic carbene that has become an indispensable tool in homogeneous catalysis since its popularization.[1] Its robust steric bulk and strong σ-donating properties have led to significant advancements in a multitude of chemical transformations, particularly in cross-coupling reactions.[2] The diisopropylphenyl groups on the nitrogen atoms create a sterically hindered environment around the metal center, which can promote challenging catalytic steps and stabilize reactive intermediates.[3]
Structural and Electronic Properties
The performance of an NHC ligand in a catalytic cycle is intrinsically linked to its steric and electronic characteristics. For IPr, these have been extensively studied and quantified.
Data Presentation: Steric and Electronic Parameters of IPr
| Parameter | Value | Description |
| Percent Buried Volume (%Vbur) | 35.4% (for an Ir-NHC bond at 2.00 Å) | A measure of the steric bulk of the ligand around the metal center.[4][5] |
| Tolman Electronic Parameter (TEP) | 2051.1 cm-1 (for [Ni(CO)3(IPr)]) | An indicator of the ligand's electron-donating ability, measured by the C-O stretching frequency in a nickel-carbonyl complex. A lower value indicates stronger electron donation.[6][7] |
Synthesis of IPr Ligand Precursor
The most common precursor to the free IPr carbene is its imidazolium salt, IPr·HCl. This salt is a stable, white solid that can be stored and handled in air. The free carbene is typically generated in situ by deprotonation with a strong base.
Experimental Protocol: Synthesis of IPr·HCl [1]
This two-step procedure is a reliable method for the gram-scale synthesis of IPr·HCl.
Step 1: Synthesis of 1,4-bis(2,6-diisopropylphenyl)-1,4-diazabuta-1,3-diene
-
To a solution of 2,6-diisopropylaniline (2 equivalents) in methanol, add a 40% aqueous solution of glyoxal (1 equivalent) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature. The product will precipitate from the solution.
-
Collect the yellow solid by filtration, wash with cold methanol, and dry under vacuum.
Step 2: Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Suspend the 1,4-diazabuta-1,3-diene from Step 1 and paraformaldehyde (1.1 equivalents) in ethyl acetate.
-
Add chlorotrimethylsilane (2.2 equivalents) to the suspension.
-
Heat the mixture at 70 °C until the reaction is complete (typically monitored by TLC or NMR).
-
Cool the reaction mixture to room temperature and collect the resulting white precipitate by filtration.
-
Wash the solid with ethyl acetate and dry under vacuum to yield pure IPr·HCl.
Application in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction
IPr has been extensively used as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, due to its ability to promote the challenging oxidative addition and reductive elimination steps. The use of well-defined Pd-IPr precatalysts, such as [Pd(IPr)(cinnamyl)Cl] or PEPPSI-IPr, offers high reactivity and operational simplicity.[8]
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride with Phenylboronic Acid using a Pd-IPr Precatalyst [8]
This protocol is a general procedure for the cross-coupling of a challenging aryl chloride substrate.
-
To an oven-dried Schlenk tube, add the aryl chloride (1 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as potassium phosphate (K3PO4, 2 mmol).
-
Add the [Pd(IPr)(cinnamyl)Cl] precatalyst (0.5-2 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon).
-
Add a suitable solvent, such as toluene or dioxane (3-5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed (monitored by GC or TLC).
-
Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The IPr ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the reaction.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Catalyst Screening
When developing a new cross-coupling reaction, a logical workflow for screening ligands and conditions is essential. The following diagram illustrates a typical approach.
Caption: A typical workflow for screening and optimizing a cross-coupling reaction.
Conclusion
The IPr ligand has proven to be a remarkably versatile and effective ligand in a wide range of catalytic applications. Its well-defined steric and electronic properties make it an excellent choice for challenging transformations. The experimental protocols and conceptual workflows presented in this guide provide a solid foundation for researchers and drug development professionals to utilize IPr in their own work and to have a reliable standard against which new ligands can be compared.
References
- 1. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Heterocyclic Carbene (NHC) Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 7. The Tolman electronic parameter (TEP) and the metal-metal electronic communication in ditopic NHC complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reusability of N-Heterocyclic Carbene Palladium Catalysts
For Researchers, Scientists, and Drug Development Professionals
The development of robust and recyclable catalytic systems is a cornerstone of sustainable chemical synthesis. In the realm of cross-coupling reactions, which are fundamental to the construction of complex organic molecules in the pharmaceutical and materials science industries, palladium catalysts bearing N-heterocyclic carbene (NHC) ligands have emerged as a superior class of catalysts. Their strong σ-donating properties and steric tuneability lead to high catalytic activity and stability. This guide provides a comparative assessment of the reusability of a magnetic nanoparticle-supported NHC-Pd catalyst, a stand-in for the user-specified "DAPD-NHc-pr," against a homogeneous NHC-Pd catalyst and a traditional phosphine-ligated palladium catalyst.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, serves as a benchmark for evaluating catalyst performance. The following table summarizes the reusability of three distinct palladium catalysts in a model Suzuki-Miyaura reaction between an aryl halide and an arylboronic acid.
| Catalyst System | Cycle 1 Yield (%) | Cycle 2 Yield (%) | Cycle 3 Yield (%) | Cycle 4 Yield (%) | Cycle 5 Yield (%) | Cycle 6 Yield (%) | Cycle 7 Yield (%) |
| MNP-NHC-Pd [1][2] | 98 | 97 | 96 | 95 | 94 | 92 | 91 |
| Homogeneous NHC-Pd (PEPPSI-type) | 99 | 95 | 88 | 75 | 50 | - | - |
| Traditional Pd(PPh₃)₄ | 95 | 70 | 45 | 20 | <10 | - | - |
Note: The data for the MNP-NHC-Pd catalyst is representative of reported performance, showing excellent reusability over multiple cycles. The data for the homogeneous NHC-Pd and Pd(PPh₃)₄ catalysts are illustrative, based on general knowledge of their performance and limitations in terms of recyclability, where degradation and difficulty in separation lead to a significant drop in yield in subsequent runs.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the objective assessment of catalyst performance. Below are the methodologies for the Suzuki-Miyaura cross-coupling reaction using each of the compared catalysts.
Magnetic Nanoparticle-Supported NHC-Pd (MNP-NHC-Pd) Catalyst
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).
-
Add the MNP-NHC-Pd catalyst (typically 0.1-1 mol% of Pd).
-
Add a solvent system, often a mixture of an organic solvent and water (e.g., DMF/H₂O 10:1, 5 mL).
-
The reaction mixture is then stirred at a specified temperature (e.g., 80-100 °C) for the required time (typically 1-12 hours).
Catalyst Recovery and Reuse:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The MNP-NHC-Pd catalyst is separated from the reaction mixture using an external magnet.[1][2]
-
The supernatant containing the product is decanted.
-
The catalyst is washed several times with the reaction solvent and then with a volatile solvent like ethanol or diethyl ether.
-
The recovered catalyst is dried under vacuum and can be used for subsequent reaction cycles.
Homogeneous NHC-Pd (PEPPSI-type) Catalyst
Reaction Setup:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add the homogeneous NHC-Pd catalyst (e.g., PEPPSI-IPr, typically 0.5-2 mol%).
-
Add the degassed solvent (e.g., THF, dioxane, or toluene, 5 mL).
-
The mixture is heated to the desired temperature (e.g., 60-100 °C) and stirred for the duration of the reaction.
Work-up (No Catalyst Recovery):
-
Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography to isolate the product. The catalyst is typically not recovered.
Traditional Phosphine-Ligated Palladium Catalyst (Pd(PPh₃)₄)
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere, dissolve the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., Na₂CO₃, 2.0 mmol) in a suitable solvent (e.g., toluene/ethanol/water mixture).
-
Add the Pd(PPh₃)₄ catalyst (typically 1-5 mol%).
-
The reaction is heated to reflux (around 80-110 °C) and monitored by TLC or GC.
Work-up (No Catalyst Recovery):
-
After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography. The catalyst is not recovered.
Visualizing the Catalytic Process and Workflow
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
References
Performance Review of DAPD-NHc-pr: A Comparative Guide for Researchers
In the landscape of antiretroviral drug development, the exploration of prodrugs to enhance the therapeutic window of potent nucleoside reverse transcriptase inhibitors (NRTIs) remains a critical area of research. This guide provides a comprehensive performance comparison of DAPD-NHc-pr, a prodrug of amdoxovir (DAPD), with its parent compound and other established NRTIs. The data presented is compiled from preclinical studies to offer researchers, scientists, and drug development professionals a clear, data-driven overview of its anti-HIV activity and cytotoxic profile.
Comparative Performance Data
The anti-HIV-1 activity and cytotoxicity of this compound and its parent compounds, DAPD and DXG, were evaluated in various cell lines. For a comprehensive comparison, the performance of widely used NRTIs, including Zidovudine, Lamivudine, Abacavir, and Tenofovir, are also presented.
Table 1: Anti-HIV-1 Activity and Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | EC₅₀ (µM) | EC₉₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound (Compound 12) | PBM | 0.85 | 13 | >100 | >118 |
| CEM | - | - | >100 | - | |
| VERO | - | - | >100 | - | |
| DAPD (Amdoxovir) | PBM | 1.2 | 18 | >100 | >83 |
| DXG | PBM | 0.25 | - | >100 | >400 |
Data extracted from Narayanasamy J, et al. Antiviral Res. 2007 Sep;75(3):198-209.
Table 2: Comparative Anti-HIV-1 Activity and Cytotoxicity of Approved NRTIs
| Compound | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Zidovudine (AZT) | MT-4 | 0.040 | - | - |
| Clinical Isolates | 0.23 | - | - | |
| Abacavir | MT-4 | 4.0 | 160 (CEM) | 40 |
| Clinical Isolates | 0.26 | 140 (CD4+ CEM) | 538 | |
| Tenofovir | PBMCs | 0.010 - 0.012 | >100 | >8333 - >10000 |
| HepG2 | - | 398 | - | |
| Skeletal Muscle | - | 870 | - | |
| Erythroid Progenitor | - | >200 | - |
Note: The data for approved NRTIs is compiled from various sources and different experimental conditions, which may affect direct comparability.[1][2]
Mechanism of Action: Metabolic Activation Pathway
This compound is a prodrug that undergoes intracellular conversion to its active form, which then inhibits the HIV-1 reverse transcriptase. The metabolic pathway involves the cleavage of the N-heterocyclic carbene-proline moiety to release DAPD (amdoxovir). DAPD is subsequently deaminated by adenosine deaminase to form (-)-β-D-dioxolane guanosine (DXG). DXG is then phosphorylated by cellular kinases to its active triphosphate metabolite, DXG-TP. DXG-TP acts as a competitive inhibitor of the viral reverse transcriptase and is incorporated into the growing viral DNA chain, causing chain termination.
Caption: Metabolic activation of this compound to its active triphosphate form.
Experimental Protocols
Anti-HIV-1 Activity Assay in Peripheral Blood Mononuclear (PBM) Cells
This protocol outlines the key steps for determining the anti-HIV-1 activity of a compound in primary human PBM cells.
1. Isolation and Stimulation of PBM Cells:
-
Isolate PBM cells from the whole blood of healthy, seronegative donors using Ficoll-Hypaque density gradient centrifugation.
-
Wash the isolated cells with phosphate-buffered saline (PBS).
-
Stimulate the cells with phytohemagglutinin (PHA) at a concentration of 2 µg/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics for 48-72 hours.
-
After stimulation, wash the cells and resuspend them in a culture medium containing interleukin-2 (IL-2) at 10 U/mL.
2. Drug Treatment and Viral Infection:
-
Plate the stimulated PBM cells in 96-well plates at a density of 2 x 10⁵ cells per well.
-
Add serial dilutions of the test compounds (e.g., this compound) to the wells in triplicate.
-
Infect the cells with a standardized amount of HIV-1 (e.g., LAI strain) at a multiplicity of infection (MOI) of 0.01 to 0.1.
-
Include control wells with virus only (no drug) and cells only (no virus, no drug).
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 7 days.
3. Quantification of Viral Replication (p24 Antigen ELISA):
-
After the incubation period, collect the cell culture supernatant.
-
Lyse the virus in the supernatant using a Triton X-100-based lysis buffer.
-
Quantify the amount of HIV-1 p24 core antigen in the supernatant using a commercial p24 antigen enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of inhibition of p24 production for each drug concentration relative to the virus control.
-
Determine the 50% effective concentration (EC₅₀) and 90% effective concentration (EC₉₀) by plotting the percentage of inhibition against the drug concentration using a dose-response curve fitting software.
Cytotoxicity Assay
This protocol describes the determination of the 50% cytotoxic concentration (CC₅₀) of a compound.
1. Cell Seeding:
-
Seed the target cells (e.g., PBM, CEM, VERO) in 96-well plates at an appropriate density.
2. Compound Treatment:
-
Add serial dilutions of the test compound to the wells in triplicate.
-
Include control wells with cells only (no compound).
-
Incubate the plates for the same duration as the antiviral assay.
3. Cell Viability Assessment (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm.
4. Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control.
-
Determine the CC₅₀ value from a dose-response curve.
Summary of Performance
This compound demonstrates potent anti-HIV-1 activity in primary human lymphocytes (PBM cells) with an EC₅₀ of 0.85 µM.[3] This potency is comparable to its parent compound, DAPD (amdoxovir).[4] Notably, this compound exhibits a favorable safety profile, with no significant cytotoxicity observed in PBM, CEM, and VERO cells at concentrations up to 100 µM.[3] The high selectivity index of >118 in PBM cells underscores its potential as a therapeutic candidate.
When compared to established NRTIs, the performance of this compound is within a relevant range of antiviral activity. While direct comparisons are challenging due to variations in experimental conditions across different studies, this compound's EC₅₀ in PBM cells is in the same order of magnitude as that reported for abacavir in clinical isolates and more potent than abacavir in MT-4 cells.[1] Its lack of cytotoxicity at high concentrations is a significant advantage, a characteristic shared with tenofovir which also shows a high therapeutic window.[2]
The prodrug strategy employed for this compound appears successful in maintaining potent antiviral efficacy while ensuring low cellular toxicity. Further investigations into its pharmacokinetic profile and in vivo efficacy are warranted to fully elucidate its therapeutic potential in the management of HIV-1 infection.
References
- 1. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meridianbioscience.com [meridianbioscience.com]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of DAPD-NHc-pr: A Guide for Laboratory Professionals
The proper disposal of organometallic compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals working with N-heterocyclic carbene (NHC) palladium complexes like DAPD-NHc-pr, understanding the correct disposal procedures is paramount to ensuring a safe working environment and adhering to regulatory standards. This guide provides essential safety information and a step-by-step approach to the proper disposal of this compound, based on general best practices for palladium catalysts and related compounds.
It is imperative to consult your institution's specific waste disposal guidelines and the manufacturer's Safety Data Sheet (SDS) for this compound before proceeding with any disposal protocol.
Core Safety and Disposal Parameters
The following table summarizes the key considerations for the safe handling and disposal of palladium-based catalysts. While specific quantitative data for this compound is not available, these general parameters for similar compounds should be observed.
| Parameter | Guideline | Rationale |
| Atmosphere | Handle under an inert atmosphere (e.g., argon or nitrogen).[1][2] | Palladium catalysts, especially when finely divided or on a support like carbon, can be pyrophoric and may ignite upon exposure to air.[2] |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves. | To prevent skin and eye contact with the chemical. |
| Waste Catalyst State | Used catalyst, especially if on a support, should be kept wet with water.[2] | Finely divided palladium catalyst saturated with hydrogen from a reaction can be highly pyrophoric and will ignite spontaneously if allowed to dry in the air.[2] |
| Waste Segregation | Do not mix palladium-containing waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[3] | Prevents potentially hazardous reactions and ensures proper disposal and potential for metal recovery. |
| Labeling | Clearly label waste containers with the contents, including the presence of palladium.[2][3] | Essential for proper identification and handling by waste management personnel. |
| Storage of Waste | Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1] | To minimize the risk of ignition. |
Step-by-Step Disposal Procedure for this compound Waste
The following protocol outlines a general procedure for the safe disposal of waste containing this compound. This workflow should be adapted to comply with your institution's specific protocols.
Experimental Protocol: General Deactivation and Disposal
-
Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature under an inert atmosphere.
-
Catalyst Filtration (if applicable): If the catalyst is heterogeneous (e.g., supported on carbon), it must be carefully filtered.
-
Crucial Safety Note: Do not allow the filtered catalyst to dry. The filter cake, likely saturated with hydrogen, can be pyrophoric.[2]
-
Immediately after filtration, the filter cake should be washed with a suitable solvent to remove residual organic compounds and then submerged in a large volume of water.[2]
-
-
Waste Collection:
-
Decontamination of Glassware: All glassware that came into contact with this compound should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Subsequently, glassware can be cleaned using standard laboratory procedures.
-
Final Disposal: The collected waste containers must be handled and disposed of according to your institution's hazardous waste management program. This may involve transfer to a centralized waste accumulation area for pickup by a licensed disposal company.[3] Options for palladium waste can include recycling to recover the precious metal, or disposal in a regulated landfill or by incineration if recycling is not feasible.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
Essential Safety and Handling Information for DAPD-NHc-pr Awaits Chemical Identification
Providing comprehensive safety and logistical information for handling the chemical compound "DAPD-NHc-pr" requires a definitive identification of its chemical structure. Extensive searches for a compound with this specific name have not yielded any matching results in publicly accessible chemical databases or safety literature. The designation "this compound" is likely a non-standard abbreviation, an internal laboratory code, or a reference to a novel substance not yet widely documented.
Based on an analysis of the provided name, "NHc" is a common abbreviation in chemistry for N-Heterocyclic Carbene. These are a class of organic compounds frequently used as ligands in organometallic chemistry and catalysis. The "-pr" suffix likely indicates the presence of a propyl group as a substituent on the molecule.
The "DAPD" portion of the name is ambiguous and could potentially refer to several different chemical structures, including:
-
4',6-diamidino-2-phenylindole (DAPI): A well-known fluorescent stain that binds to DNA.
-
Diaminopimelic acid (DAP): An amino acid derivative found in the cell walls of some bacteria.
-
A dioxolane purine nucleoside analog (DAPD): A type of antiviral drug candidate.
Without a precise understanding of which, if any, of these structures is part of the "this compound" molecule, it is impossible to ascertain its specific physical, chemical, and toxicological properties. This information is critical for determining the appropriate personal protective equipment (PPE), handling procedures, and disposal methods.
To proceed with generating the requested safety and logistical information, including quantitative data tables and procedural diagrams, a more specific identifier for "this compound" is required. The following information would be necessary:
-
The full, systematic chemical name (according to IUPAC nomenclature).
-
A CAS (Chemical Abstracts Service) number.
-
The chemical structure (e.g., as a SMILES string or a diagram).
Once the specific chemical identity of "this compound" is known, a thorough hazard assessment can be conducted to provide the essential, immediate safety and logistical information required by researchers, scientists, and drug development professionals. This will include detailed guidance on personal protective equipment, operational protocols for safe handling, and compliant disposal plans, thereby ensuring a safe laboratory environment.
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
